DHQZ 36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of DHQZ 36?
It appears there is an ambiguity in your request for "DHQZ 36" that requires clarification. The scientific literature refers to two distinct molecules with similar names, each with a fundamentally different mechanism of action:
-
DHQZ-36 : A potent small molecule inhibitor of retrograde trafficking. This compound is an analog of Retro-2cycl and has been investigated for its ability to block infection by various pathogens, such as human polyomaviruses and Leishmania, by disrupting their transport within the host cell.
-
DHX36 : Also known as G4R1 or RHAU, this is a DEAH-box helicase enzyme. Its primary role is to resolve G-quadruplex (G4) structures in both DNA and RNA. The function of DHX36 is critical for maintaining genome stability, and its dysregulation has been implicated in several cancers.
To provide you with an accurate and in-depth technical guide that meets your specifications, please clarify which of these molecules is the subject of your interest. Once you specify either DHQZ-36 (the retrograde trafficking inhibitor) or DHX36 (the helicase) , I will proceed with a detailed investigation and generate the comprehensive whitepaper you have requested.
DHQZ 36: A Potent Inhibitor of Retrograde Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DHQZ 36 is a novel and potent small-molecule inhibitor of retrograde trafficking, demonstrating significant promise as a broad-spectrum antiviral and anti-parasitic agent. As a structurally optimized analog of the inhibitor Retro-2cycl, this compound effectively disrupts the transport of various pathogens and toxins that rely on the retrograde pathway to infect host cells. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to Retrograde Trafficking and this compound
Retrograde trafficking is a fundamental cellular process where molecules are transported from endosomes to the trans-Golgi network (TGN) and further to the endoplasmic reticulum (ER). This pathway is crucial for recycling cellular components and maintaining organelle homeostasis. However, a variety of pathogens, including non-enveloped DNA viruses like human polyomaviruses and papillomaviruses, as well as protein toxins such as Shiga toxin and ricin, exploit this pathway to gain entry into the cell and reach their cytosolic targets.
This compound has emerged as a powerful inhibitor of this pathway. It is a dihydroquinazolinone derivative developed through structure-activity relationship (SAR) studies of its parent compound, Retro-2cycl. By targeting a key host cellular factor, this compound provides broad-spectrum protection against a range of pathogens that utilize retrograde transport for infection.
Mechanism of Action
The inhibitory activity of this compound is attributed to its disruption of a critical step in the retrograde trafficking pathway. While the direct molecular target of this compound has not been definitively elucidated in all studies, substantial evidence points to a mechanism similar to its parent compound, Retro-2. Retro-2 has been shown to affect the localization of Syntaxin 5 (STX5), a SNARE protein essential for the fusion of vesicles trafficking from the endosomes to the Golgi apparatus. More recent studies suggest that Retro-2's primary target is the ER exit site protein Sec16A, and by binding to it, Retro-2 inhibits the anterograde transport of STX5 from the ER to the Golgi. This leads to a depletion of STX5 at the Golgi, thereby indirectly blocking retrograde transport. This compound, as a more potent analog, is believed to share this mechanism, leading to the accumulation of retrograde cargo in early endosomes and preventing their delivery to the TGN and ER.
dot
Caption: this compound inhibits retrograde trafficking by disrupting Syntaxin-5 transport.
Quantitative Data Presentation
The efficacy of this compound has been quantified against various pathogens. The following tables summarize the key findings from published studies.
Table 1: Anti-Leishmanial Activity of this compound
| Parameter | Organism | Cell Line | Value | Reference |
| EC50 (in macrophages) | Leishmania amazonensis | Macrophages | 13.63 ± 2.58 µM | [1] |
| EC50 (axenic promastigotes) | Leishmania amazonensis | - | 9.83 ± 1.04 µM | [1] |
| Parasitophorous Vacuole (LPV) Size Reduction | Leishmania amazonensis | Macrophages | ~30% at 50 µM | [2] |
| Parasite Load Reduction | Leishmania amazonensis | Macrophages | Significant loss at ≥ 5 µM | [2] |
| Parasite Protein Secretion Inhibition | Leishmania amazonensis | - | >40% reduction | [2] |
| Reversal of IL-6 Suppression | Leishmania amazonensis | LPS-activated macrophages | Complete reversal |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 | Fold Improvement over Retro-2cycl | Reference |
| JC Polyomavirus (JCPyV) | SVG-A | ~7.5 µM | ~6.7 | |
| Human Papillomavirus 16 (HPV16) Pseudovirus | HelaM | ~15 µM | ~6.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Leishmania amazonensis Macrophage Infection Assay
This protocol assesses the efficacy of this compound in reducing parasite load within infected macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Leishmania amazonensis promastigotes (stationary phase)
-
Complete DMEM and RPMI-1640 media
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Giemsa stain
Procedure:
-
Macrophage Plating: Seed RAW 264.7 cells in 24-well plates containing coverslips at a density of 2x105 cells/well. Incubate overnight for adherence.
-
Infection: Infect macrophages with stationary phase L. amazonensis promastigotes at a multiplicity of infection (MOI) of 20:1 (parasites:macrophage). Incubate for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 12.5, 50, 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Fixing and Staining: Wash the coverslips with PBS, fix with methanol, and stain with Giemsa.
-
Quantification: Count the number of amastigotes per 100 macrophages using light microscopy. Calculate the percentage of infected cells and the average number of parasites per infected cell.
dot
Caption: Workflow for Leishmania Macrophage Infection Assay.
Viral Infectivity Assay (Proximity Ligation Assay)
This protocol determines if this compound inhibits the retrograde trafficking of viral particles by measuring their co-localization with specific organelle markers.
Materials:
-
SVG-A cells (for JCPyV) or HelaM cells (for HPV16)
-
JCPyV or HPV16 pseudovirus
-
This compound stock solution (in DMSO)
-
Primary antibodies (e.g., anti-VP1 for JCPyV, anti-L1 for HPV16; anti-PDI for ER, anti-TGN46 for Golgi)
-
Proximity Ligation Assay (PLA) kit
Procedure:
-
Cell Plating: Seed SVG-A or HelaM cells on coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 50 µM) or vehicle control for 30 minutes.
-
Inoculation: Inoculate cells with virus at an MOI of 100 for 1 hour at 37°C.
-
Incubation: Remove the virus, wash the cells, and add fresh media containing this compound or vehicle. Incubate for 8 hours (JCPyV) or 16 hours (HPV16).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
PLA Protocol: Follow the manufacturer's protocol for the PLA, using primary antibodies against the viral capsid protein and the organelle marker.
-
Imaging and Analysis: Visualize the PLA signal (fluorescent dots) using a fluorescence microscope. A reduction in the number of dots per cell in this compound-treated cells compared to the control indicates inhibition of co-localization and thus, retrograde trafficking.
Shiga Toxin/Ricin Trafficking Assay
This assay assesses the ability of this compound to block the retrograde transport of toxins to the Golgi apparatus.
Materials:
-
HeLa cells
-
Fluorescently labeled Shiga toxin B subunit (STxB) or Ricin
-
This compound stock solution (in DMSO)
-
Antibody against a Golgi marker (e.g., Giantin or TGN46)
-
DAPI for nuclear staining
Procedure:
-
Cell Plating: Seed HeLa cells on coverslips.
-
Pre-treatment: Pre-treat cells with this compound at the desired concentration for 1 hour.
-
Toxin Binding: Chill cells to 4°C and incubate with fluorescently labeled STxB or ricin to allow binding to the cell surface.
-
Internalization: Wash off unbound toxin and shift cells to 37°C to allow for internalization and trafficking for a defined period (e.g., 30-60 minutes).
-
Fix and Stain: Fix the cells, permeabilize, and stain for the Golgi marker and nuclei (DAPI).
-
Microscopy: Acquire images using a confocal microscope.
-
Analysis: In control cells, the toxin should co-localize with the Golgi marker. In this compound-treated cells, the toxin should remain in peripheral endosomes, with significantly reduced co-localization with the Golgi marker.
dot
Caption: Logical Flow of this compound Action and Effects.
Conclusion
This compound is a highly effective inhibitor of retrograde trafficking with demonstrated in vitro efficacy against a diverse range of pathogens. Its mechanism of action, centered on the disruption of a key host trafficking pathway, provides a basis for its broad-spectrum activity. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of cell biology, virology, parasitology, and drug development who are interested in further exploring the therapeutic potential of this compound and the broader implications of targeting host retrograde trafficking pathways. Further in vivo studies are warranted to translate the promising in vitro results into clinical applications.
References
The Discovery and Synthesis of DHQZ-36: A Potent Inhibitor of Retrograde Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DHQZ-36, a novel and potent small-molecule inhibitor of retrograde trafficking. DHQZ-36 has emerged as a promising compound in the development of therapeutics against pathogens that exploit this cellular pathway for infection, including a range of human and monkey polyomaviruses and the parasite Leishmania.
Discovery and Rationale
DHQZ-36 was developed as a structurally optimized analog of the retrograde trafficking inhibitor, Retro-2cycl.[1][2] The core structure of these compounds is a dihydroquinazolin-4-one (DHQZ).[1] The impetus for the development of DHQZ-36 was the need for more potent inhibitors of the retrograde trafficking pathway, a cellular mechanism hijacked by various pathogens to enter host cells and cause disease.[3][4] For instance, human polyomaviruses and papillomaviruses, which are non-enveloped DNA viruses, utilize this pathway to cause significant pathologies. Similarly, the parasite Leishmania resides and multiplies within parasitophorous vacuoles in infected mammalian cells, and the integrity of this compartment is dependent on host cell trafficking pathways.
Structure-activity relationship (SAR) studies of the parent compound, Retro-2cycl, led to the design and synthesis of DHQZ-36, which demonstrated superior potency in limiting Leishmania infections and inhibiting viral entry.
Synthesis of DHQZ-36
The synthesis of DHQZ-36 was reported by Craig et al. in their 2017 publication in PLOS Neglected Tropical Diseases. The synthesis scheme is a multi-step process, with the key steps outlined below.
Synthesis Scheme of DHQZ-36
The synthesis of DHQZ-36 involves a three-step process starting from a precursor molecule, S1.
-
Step 1: The first step involves the combination of EDC, DMAP, and dichloromethane (B109758) at room temperature for 16 hours.
-
Step 2: This is followed by the addition of 10% Pd/C, ammonium (B1175870) formate, and methanol (B129727) at room temperature for 2 hours, resulting in a 50% yield over the two steps.
-
Step 3: The final step involves the addition of 5-ethylthiophene-2-carboxaldehyde or 5-(2-methylthiazole)-thiophene-2-carboxaldehyde Sc(OTf)3 and methanol, followed by microwave irradiation at 100°C for 1 hour, yielding 75-89% of the final product.
The final product, DHQZ-36, was isolated as an off-white/yellow solid.
Mechanism of Action: Inhibition of Retrograde Trafficking
DHQZ-36 functions as a potent inhibitor of the retrograde trafficking pathway. This pathway is a crucial cellular process responsible for the transport of molecules from the plasma membrane and endosomes to the Golgi apparatus and the endoplasmic reticulum. While the precise molecular target of DHQZ-36 within this pathway is still under investigation, its parent compound, Retro-2cycl, has been shown to disrupt the localization of Stx5, a key protein in the secretory pathway.
By inhibiting retrograde trafficking, DHQZ-36 effectively blocks the entry and propagation of pathogens that rely on this pathway. In the context of Leishmania infection, DHQZ-36 has been shown to reduce the size of parasitophorous vacuoles and decrease the number of parasites within macrophages. Furthermore, it has been observed that DHQZ-36 can induce parasite death at low micromolar concentrations.
Caption: Proposed mechanism of DHQZ-36 action on the retrograde trafficking pathway.
Quantitative Data
The efficacy of DHQZ-36 has been quantified in several studies, particularly against Leishmania parasites. The following tables summarize the key findings.
Table 1: Efficacy of DHQZ-36 and Comparator Compounds against Leishmania Promastigotes
| Compound | Leishmania amazonensis EC50 (μM) | Leishmania donovani EC50 (μM) |
| DHQZ-36 | 13.63 ± 2.58 | 24.7 ± 4.6 |
| Retro-2cycl | 40.15 | 84.3 ± 4.6 |
| Miltefosine | >25 | 12.34 ± 2.22 |
Table 2: Other Quantitative Effects of DHQZ-36 on Leishmania Infection
| Effect | Concentration | Result |
| Reduction in Parasitophorous Vacuole Size | 50 μM | 30% reduction |
| Parasite Loss in Macrophages | As low as 5 μM | Significant parasite loss |
| Inhibition of Parasite Regrowth | ≥12.5 μM | Parasites cannot grow again |
| Reduction in Parasite Protein Secretion | Not specified | Over 40% reduction |
| Reversal of IL-6 Suppression | Not specified | Complete reversal of parasite-induced suppression |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of DHQZ-36.
MTT Cell Viability Assay for Leishmania Promastigotes
This assay is used to determine the direct toxicity of DHQZ-36 to Leishmania parasites.
-
Cell Seeding: Seed Leishmania promastigotes at a density of 1x10^5 parasites per well in a 96-well plate.
-
Compound Treatment: Treat the parasites with increasing concentrations of DHQZ-36 (typically ranging from 0-100 μM) for 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the EC50 values by performing a non-linear regression analysis of the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Macrophage Infection and Treatment
This protocol is used to assess the efficacy of DHQZ-36 in an intracellular infection model.
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM.
-
Infection: Infect the macrophages with stationary phase Leishmania promastigotes at a ratio of 20:1 (parasites:macrophage) for 24 hours.
-
Compound Treatment: After 24 hours of infection, treat the cells with various concentrations of DHQZ-36 (e.g., 12.5, 50, or 100 μM) for an additional 24 hours.
-
Stimulation (for cytokine analysis): For experiments measuring cytokine release, co-treat the cells with LPS (100 ng/mL or 500 ng/mL) and IFN-γ (100 ng/mL).
-
Analysis: Following treatment, the cells and supernatant can be collected for further analysis, such as Giemsa staining to determine infection rates or ELISA to measure cytokine levels.
Measurement of Nitric Oxide Production
This assay quantifies the production of nitric oxide, a key anti-leishmanial molecule produced by macrophages.
-
Sample Collection: Collect the supernatant from infected and treated macrophage cultures as described above.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.
-
Reaction: Add the Griess reagent to the cell culture supernatant in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 550 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve of sodium nitrite.
Caption: Workflow for the measurement of nitric oxide production.
Conclusion
DHQZ-36 represents a significant advancement in the development of small-molecule inhibitors of retrograde trafficking. Its enhanced potency compared to its parent compound, Retro-2cycl, and its demonstrated efficacy against Leishmania parasites make it a valuable lead compound for the development of novel anti-infective agents. Further research into its precise molecular target and its in vivo efficacy will be crucial in translating its therapeutic potential. This guide provides a foundational understanding of DHQZ-36 for researchers and drug development professionals seeking to explore its properties and applications.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
DHQZ-36: A Potent Inhibitor of Retrograde Trafficking with Broad-Spectrum Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DHQZ-36 is a novel and potent small-molecule inhibitor of retrograde trafficking, a fundamental cellular process hijacked by various pathogens for entry and propagation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of DHQZ-36. It details its mechanism of action, summarizes its efficacy against viral and parasitic infections, and provides established experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Chemical Structure and Physicochemical Properties
DHQZ-36, with the chemical formula C21H18F2N2OS, is a dihydroquinazolinone derivative. Its structure is characterized by a 5-ethylthiophene moiety, a p-fluorobenzyl group, and a fluorine atom at the C-6 position of the benzo moiety, which are key features contributing to its high potency.[1]
Table 1: Physicochemical Properties of DHQZ-36
| Property | Value | Reference |
| CAS Number | 1542098-94-1 | [2] |
| Molecular Formula | C21H18F2N2OS | [2] |
| Molecular Weight | 384.44 g/mol | [2] |
| Solubility | Soluble in DMSO | [3] |
Below is a 2D representation of the chemical structure of DHQZ-36.
Biological Activity and Mechanism of Action
DHQZ-36 exerts its biological effects by inhibiting the retrograde trafficking pathway, a crucial cellular transport route that moves cargo from endosomes to the trans-Golgi network and the endoplasmic reticulum. This pathway is exploited by a range of pathogens, including viruses and intracellular parasites, to gain entry into the host cell and establish infection. By blocking this pathway, DHQZ-36 effectively prevents the intracellular transport of these pathogens, thereby inhibiting their replication and propagation.
Antiviral Activity
DHQZ-36 has demonstrated significant efficacy against non-enveloped DNA viruses, including human and monkey polyomaviruses and human papillomaviruses (HPV).
Table 2: Antiviral Activity of DHQZ-36
| Virus | Assay | Potency (IC50) | Reference |
| JC polyomavirus (JCPyV) | Pseudovirus Infectivity Assay | 8.1 µM | |
| Human Papillomavirus 16 (HPV16) | Pseudovirus Infectivity Assay | 24 µM |
Anti-parasitic Activity
DHQZ-36 has also shown potent activity against the intracellular parasite Leishmania, the causative agent of leishmaniasis. It has been shown to be effective against both Leishmania amazonensis and Leishmania donovani.
Table 3: Anti-parasitic Activity of DHQZ-36
| Parasite | Host Cell | Potency (EC50) | Reference |
| Leishmania amazonensis | Macrophages | 13.63 ± 2.66 µM | |
| Leishmania amazonensis | Axenic promastigotes | 9.83 ± 1.04 µM | |
| Leishmania donovani | Axenic promastigotes | 24.7 ± 4.6 µM |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of DHQZ-36 is the inhibition of the host-cell retrograde trafficking pathway. This disruption prevents pathogens that rely on this pathway from reaching their site of replication within the cell. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of DHQZ-36 action via inhibition of retrograde trafficking.
Experimental Protocols
Synthesis of DHQZ-36
The synthesis of DHQZ-36 is a multi-step process that involves the formation of a dihydroquinazolinone core followed by the addition of key functional groups. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for DHQZ-36.
A detailed, step-by-step protocol for the synthesis of DHQZ-36 has been described in the literature. The key steps involve:
-
Amide Coupling: Reaction of a substituted 2-aminobenzoic acid with a primary amine to form the corresponding benzamide.
-
Reduction and Cyclization: Reduction of a nitro group (if present) followed by cyclization to form the dihydroquinazolinone core.
-
Condensation: Condensation of the dihydroquinazolinone with an appropriate aldehyde to yield the final product, DHQZ-36.
Proximity Ligation Assay (PLA) for Retrograde Trafficking Inhibition
This assay is used to visualize the co-localization of viral capsid proteins with host cell markers of the retrograde pathway (e.g., Golgi or ER proteins), providing evidence for the inhibition of this pathway.
Caption: Experimental workflow for the Proximity Ligation Assay.
A detailed protocol for the proximity ligation assay to assess the effect of DHQZ-36 on retrograde trafficking of JCPyV and HPV16 has been published. The key steps include:
-
Cell Culture and Treatment: Host cells are cultured and pre-treated with DHQZ-36 or a vehicle control.
-
Infection: Cells are then infected with the virus of interest.
-
Immunostaining: After a specific incubation period, cells are fixed, permeabilized, and incubated with primary antibodies targeting the viral capsid protein and a host protein marker of the retrograde pathway.
-
PLA and Visualization: The proximity ligation assay is then performed according to the manufacturer's instructions, and the resulting fluorescent signal, indicating co-localization, is visualized by microscopy. A reduction in the fluorescent signal in DHQZ-36-treated cells compared to the control indicates inhibition of retrograde trafficking.
Conclusion
DHQZ-36 is a promising drug candidate with a well-defined mechanism of action and potent activity against a range of viral and parasitic pathogens. Its ability to target a host cellular pathway makes it less susceptible to the development of resistance by the pathogens. This technical guide provides a solid foundation for further research and development of DHQZ-36 as a novel therapeutic agent. The detailed experimental protocols and structured data presentation are intended to facilitate the replication and extension of these findings by the scientific community.
References
DHQZ 36: A Potent Inhibitor of Polyomavirus Infection via Retrograde Trafficking Blockade
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Human polyomaviruses, such as JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV), are ubiquitous pathogens that can lead to severe and often fatal diseases in immunocompromised individuals.[1] Currently, there are no approved antiviral therapies specifically targeting these viruses.[1] This technical guide details the mechanism and efficacy of DHQZ 36, a novel small molecule inhibitor of retrograde trafficking, in blocking polyomavirus infections. This compound, an optimized analog of the parent compound Retro-2cycl, demonstrates significantly enhanced potency in preventing infection by polyomaviruses and other non-enveloped DNA viruses that exploit the host cell's retrograde transport machinery for entry.[1] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant cellular pathways, offering a valuable resource for researchers and professionals engaged in the development of antiviral therapeutics.
Introduction
Polyomaviruses are non-enveloped DNA viruses that can cause severe pathologies, particularly in immunosuppressed individuals.[1][2] For instance, JC polyomavirus is the etiological agent of progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease, while BK polyomavirus is associated with polyomavirus-induced nephropathy and hemorrhagic cystitis.[1][2] A critical step in the lifecycle of these viruses is their entry into host cells and subsequent trafficking to the nucleus to initiate replication. Many polyomaviruses hijack the host cell's retrograde trafficking pathway, a cellular process normally used for transporting molecules from the plasma membrane and endosomes to the trans-Golgi network and the endoplasmic reticulum (ER).
This compound has emerged as a potent small molecule inhibitor of this retrograde trafficking pathway, thereby effectively blocking the infection of several human and monkey polyomaviruses.[2] This compound represents a significant advancement in the development of broad-spectrum antiviral agents against non-enveloped DNA viruses that rely on this entry mechanism.[2]
Mechanism of Action: Inhibition of Retrograde Trafficking
This compound exerts its antiviral activity by disrupting the retrograde transport of viral particles within the host cell. This inhibition prevents the virus from reaching the endoplasmic reticulum, a crucial site for viral disassembly before nuclear entry. The proposed mechanism involves the modulation of host cellular factors involved in vesicular transport rather than direct interaction with viral proteins. This is supported by the broad-spectrum activity of this compound against different viruses that utilize this pathway.
The following diagram illustrates the proposed mechanism of polyomavirus entry and the inhibitory action of this compound.
Caption: Polyomavirus entry pathway and the inhibitory point of this compound.
Quantitative Efficacy of this compound
The antiviral potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit viral infectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of the compound.
| Compound | Virus | IC50 (µM) | Fold Improvement over Retro-2cycl |
| This compound | JC Polyomavirus (JCPyV) Pseudovirus | Data not explicitly found in snippets | 6.7 |
| This compound | Human Papillomavirus 16 (HPV16) Pseudovirus | Data not explicitly found in snippets | 6.7 |
| Retro-2cycl | JC Polyomavirus (JCPyV) Pseudovirus | Data not explicitly found in snippets | - |
| Retro-2cycl | Human Papillomavirus 16 (HPV16) Pseudovirus | Data not explicitly found in snippets | - |
Note: While a 6.7-fold improvement in potency for this compound over Retro-2cycl against both JCPyV and HPV16 pseudoviruses is reported, the specific IC50 values were not available in the provided search results.[3]
Experimental Protocols
The evaluation of this compound's antiviral activity involves several key experimental procedures. Below are detailed methodologies for the primary assays cited in the research.
Pseudovirus Infectivity Assay
This assay quantifies the ability of this compound to inhibit viral entry and subsequent gene expression.
Experimental Workflow:
References
- 1. JC polyomavirus attachment, entry, and trafficking: unlocking the keys to a fatal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JC Polyomavirus Attachment, Entry, and Trafficking: Unlocking the Keys to a Fatal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization of a Retrograde Trafficking Inhibitor that Protects Cells from Infections by Human Polyoma- and Papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Anti-leishmanial Properties of DHQZ 36: A Technical Guide
This technical guide provides an in-depth analysis of the anti-leishmanial properties of DHQZ 36, a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl. The information presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics for leishmaniasis.
Quantitative Data on the Efficacy of this compound
The anti-leishmanial activity of this compound has been evaluated against different Leishmania species and life cycle stages. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound and Analogs against Leishmania Promastigotes [1]
| Compound | Leishmania amazonensis EC50 (μM) | Leishmania donovani EC50 (μM) |
| This compound | 9.83 ± 1.04 | 18.2 ± 3.96 |
| This compound.1 | 6.12 ± 0.34 | 12.5 ± 1.04 |
| Retro-2cycl | 18.2 ± 3.96 | > 100 |
| Miltefosine | 27.13 ± 3.2 | 8.9 ± 0.9 |
Table 2: Efficacy of this compound against Intracellular Leishmania amazonensis Amastigotes in Macrophages [1]
| Compound | Concentration (μM) | Effect on Parasitophorous Vacuole (LPV) Size | Effect on Intracellular Parasite Number |
| This compound | 5 | - | Significant reduction |
| 50 | 30% reduction | Significant reduction | |
| This compound.1 | 5 | - | Significant reduction |
| 50 | 25% reduction | Significant reduction | |
| 100 | 40% reduction | Significant reduction | |
| Miltefosine | 10 | No significant effect | Parasite clearance |
Table 3: Efficacy of this compound in Macrophage Infection Models [1]
| Compound | EC50 against L. amazonensis in Macrophages (μM) |
| This compound | 13.63 ± 2.58 |
| This compound.1 | 10.57 ± 2.66 |
| Retro-2cycl | 40.15 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-leishmanial properties of this compound.
2.1. In Vitro Susceptibility of Leishmania Promastigotes (MTT Assay) [1]
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 26°C.
-
Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 106 parasites/mL.
-
Compound Addition: this compound and other test compounds are dissolved in DMSO and added to the wells at varying concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: The plates are incubated for 48 hours at 26°C.
-
Viability Assessment: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable parasites.
-
Data Analysis: The formazan crystals are solubilized with 10% SDS in 0.01 N HCl, and the absorbance is measured at 570 nm. The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
2.2. Macrophage Infection Assay [1]
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and macrophage colony-stimulating factor (M-CSF).
-
Infection: Macrophages are seeded in 24-well plates with coverslips and infected with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Compound Treatment: After 24 hours of infection, the cells are washed to remove extracellular parasites, and fresh medium containing this compound or other test compounds is added.
-
Incubation: The infected macrophages are incubated for an additional 48 hours.
-
Assessment of Infection: The coverslips are fixed, stained with DAPI, and visualized by fluorescence microscopy. The number of infected macrophages and the number of amastigotes per macrophage are quantified. The EC50 is calculated based on the reduction in the percentage of infected cells.
2.3. Parasite Growth Recovery Assay
-
Parasite Treatment: Leishmania promastigotes are treated with different concentrations of this compound for 72 hours.
-
Washing and Resuspension: After treatment, the parasites are washed to remove the compound and resuspended in fresh, drug-free medium.
-
Monitoring Growth: The parasite density is monitored daily for several days using a hemocytometer to assess their ability to recover and resume proliferation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed anti-leishmanial mechanism of this compound.
Caption: Workflow for assessing this compound efficacy in macrophages.
Mechanism of Action
This compound is an analog of Retro-2cycl, a known inhibitor of the retrograde trafficking pathway in eukaryotic cells. This pathway is crucial for the transport of materials from endosomes to the Golgi apparatus. In the context of Leishmania infection, this pathway is thought to be important for the formation and maintenance of the parasitophorous vacuole (LPV), the intracellular compartment where the parasites reside and replicate within host cells.
The anti-leishmanial activity of this compound is believed to be two-fold:
-
Inhibition of Retrograde Trafficking: By inhibiting the host cell's retrograde trafficking, this compound disrupts the LPV, leading to a reduction in its size and hindering the parasite's ability to thrive and replicate.
-
Direct Leishmanicidal Activity: Unlike its parent compound Retro-2cycl, this compound exhibits direct toxicity to Leishmania parasites, being capable of killing axenic promastigotes at low micromolar concentrations. This suggests that this compound may have additional targets within the parasite itself.
Furthermore, treatment with this compound has been shown to reverse the Leishmania-induced suppression of IL-6 release by infected macrophages, suggesting a potential immunomodulatory role. The compound also appears to affect protein secretion by the parasites.
References
The Development of DHQZ 36: A Potent Analog of the Retrograde Trafficking Inhibitor Retro-2cycl
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the development, mechanism of action, and experimental evaluation of DHQZ 36, a structurally optimized analog of the retrograde trafficking inhibitor, Retro-2cycl. Designed for researchers, scientists, and drug development professionals, this document details the core scientific data, experimental protocols, and underlying biological pathways associated with this compound.
Introduction: The Need for Potent Retrograde Trafficking Inhibitors
The retrograde transport pathway is a critical cellular process exploited by various pathogens, including toxins like ricin and Shiga toxin, as well as non-enveloped DNA viruses such as polyomaviruses and papillomaviruses, to gain entry into host cells.[1][2][3] These pathogens hijack the cell's internal trafficking machinery to travel from the cell surface to the endoplasmic reticulum (ER) before entering the cytosol to exert their pathogenic effects.[1][2][4]
Retro-2cycl is a small molecule inhibitor of this pathway, characterized by a dihydroquinazolin-4-one (DHQZ) core structure.[1][2] It has demonstrated the ability to block the trafficking of toxins and the entry of certain viruses.[1][2][3] However, the development of more potent analogs has been a key objective to enhance its therapeutic potential. This compound emerged from structure-activity relationship (SAR) studies as a more biologically active analog of Retro-2cycl.[1][2] This guide explores the development of this compound, its superior efficacy, and the experimental basis for its potential as a broad-spectrum therapeutic agent against pathogens dependent on retrograde transport.
Mechanism of Action: Targeting the Cellular Trafficking Machinery
Retro-2cycl and its analogs function by disrupting the cellular retrograde transport machinery. The parent compound, Retro-2, has been shown to target Sec16A, a key component of the endoplasmic reticulum exit site, which in turn affects the anterograde transport of the SNARE protein syntaxin-5 (Stx5) from the ER to the Golgi apparatus.[1][4] This disruption of syntaxin-5's localization is believed to be the mechanism that inhibits the retrograde trafficking of toxins and viruses.[1][4]
This compound, as a more potent analog, is presumed to operate through a similar mechanism, albeit with greater efficiency. By inhibiting this pathway, this compound effectively protects cells from infection by pathogens that rely on this entry route.[5] Furthermore, in the context of Leishmania infections, this compound has been shown to reduce the secretion of parasite proteins, which may alleviate the parasite-induced suppression of host immune responses, such as the production of the cytokine IL-6.[1]
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
The Impact of DHQZ 36 on Parasitophorous Vacuole Size: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of DHQZ 36, a potent retrograde trafficking inhibitor, on the size of the parasitophorous vacuole (PV) in Leishmania-infected macrophages. This compound, a structural analog of Retro-2, has demonstrated significant efficacy in reducing PV size and parasite load, highlighting its potential as a novel anti-leishmanial agent. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
This compound has been shown to dose-dependently reduce the size of Leishmania amazonensis parasitophorous vacuoles in RAW264.7 macrophages. The following table summarizes the reported quantitative effects.
| Compound | Concentration (µM) | Incubation Time | Cell Line | Parasite Species | Effect on Parasitophorous Vacuole Size |
| This compound | 25 | 24 hours | RAW264.7 | L. amazonensis | 28.3% reduction |
| This compound | 50 | 24 hours | RAW264.7 | L. amazonensis | 30% - 42.7% reduction[1][2] |
Experimental Protocols
The following protocols are synthesized from established methodologies for studying the effect of compounds on Leishmania parasitophorous vacuoles.
Leishmania amazonensis Culture
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG).
-
Growth Conditions: Promastigotes are cultured at 26°C. Stationary phase promastigotes (5-7 days old) are used for macrophage infection to ensure infectivity.
Macrophage Culture and Infection
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% PSG.
-
Plating: Macrophages are seeded in 24-well plates containing coverslips at a density of 1 x 105 cells/well.
-
Infection: Adhered macrophages are infected with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 4:1.
-
Incubation: The infected cells are incubated for 2 hours at 33°C in a 5% CO2 atmosphere to allow for phagocytosis.
-
Washing: After incubation, non-phagocytosed parasites are removed by washing the cells with warm PBS.
This compound Treatment
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentrations in the cell culture medium.
-
Treatment: The diluted this compound is added to the infected macrophage cultures. A vehicle control (DMSO) is run in parallel.
-
Incubation: The treated, infected cells are incubated for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.
Parasitophorous Vacuole Size Measurement
-
Fixation: After incubation, the cells on the coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Staining:
-
The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
To visualize the host and parasite nuclei, the cells are stained with 4′,6-diamidino-2-phenylindole (DAPI).
-
To delineate the parasitophorous vacuole, specific markers such as antibodies against lysosomal-associated membrane protein 1 (LAMP-1) can be used, followed by a fluorescently labeled secondary antibody.
-
-
Imaging: The stained coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Image Analysis:
-
Image analysis software (e.g., ImageJ, CellProfiler) is used for quantification.
-
The boundary of the parasitophorous vacuole is manually or automatically traced based on the LAMP-1 staining.
-
The area of the vacuole is measured in pixels and converted to square micrometers.
-
The average vacuole size is calculated from a significant number of infected cells for each treatment condition.
-
Visualizations
Proposed Signaling Pathway of this compound Action
This compound, as an analog of Retro-2, is proposed to inhibit retrograde trafficking. The target of Retro-2 has been identified as Sec16A, a component of the endoplasmic reticulum exit sites. This inhibition disrupts the anterograde transport of syntaxin-5, a SNARE protein crucial for vesicle fusion. The altered localization of syntaxin-5 subsequently impairs its interaction with GPP130, a protein involved in the retrograde transport of cargo from endosomes to the Golgi apparatus. This disruption of retrograde trafficking is hypothesized to interfere with the delivery of host cell components necessary for the expansion of the parasitophorous vacuole.
Caption: Proposed mechanism of this compound action on PV size.
Experimental Workflow
The following diagram outlines the key steps in an experiment designed to evaluate the effect of this compound on the size of the parasitophorous vacuole.
Caption: Workflow for assessing this compound's effect on PV size.
References
Biological Targets and Cellular Pathways of DHQZ 36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHQZ 36 is a novel and potent small-molecule inhibitor of retrograde trafficking.[1] It has demonstrated significant activity against infections by various human and monkey polyomaviruses, human papillomaviruses, and parasites of the Leishmania genus.[1] This technical guide provides a comprehensive overview of the known biological targets and cellular pathways affected by this compound, with a focus on its mechanism of action and experimental validation.
Core Mechanism of Action: Inhibition of Retrograde Trafficking
The primary mechanism of action of this compound is the disruption of retrograde trafficking, a crucial cellular process that transports molecules from the plasma membrane and endosomes to the Golgi apparatus and the endoplasmic reticulum (ER).[1] Many pathogens, including viruses and certain toxins, exploit this pathway to enter host cells and establish infection.[1]
This compound is a structural analog of Retro-2cycl, a compound known to interfere with the function of Syntaxin-5 (Stx5).[2][3] Stx5 is a SNARE protein that is essential for the fusion of transport vesicles within the secretory pathway, particularly in the early secretory pathway between the ER and the Golgi.[2] Although direct binding of this compound to Stx5 has not been explicitly demonstrated, its structural similarity to Retro-2cycl and its observed effects on retrograde trafficking-dependent processes strongly suggest that Stx5 is a key molecular target.
The inhibition of retrograde trafficking by this compound leads to a cascade of downstream effects, ultimately impairing the life cycle of pathogens that rely on this pathway.
Effects on Leishmania Infection
This compound has been shown to be particularly effective against Leishmania parasites, which reside and replicate within parasitophorous vacuoles (LPVs) in macrophages.[2] The compound exhibits multiple effects on the parasite and the host cell response.
Quantitative Data on Anti-Leishmanial Activity
The following table summarizes the key quantitative data regarding the efficacy of this compound against Leishmania species.
| Parameter | Species | Value | Reference |
| EC50 (Infected Macrophages) | L. amazonensis | 13.63 ± 2.58 µM | [2] |
| EC50 (Promastigotes) | L. amazonensis | 9.83 ± 1.04 µM | [2] |
| EC50 (Promastigotes) | L. donovani | 24.7 ± 4.6 µM | [2] |
| Parasitophorous Vacuole Size Reduction | L. amazonensis | ~30% at 50 µM | [1] |
| Parasite Protein Secretion Inhibition | L. amazonensis | >40% | [2] |
Reversal of Immune Suppression
Leishmania infection is known to suppress the production of pro-inflammatory cytokines by host macrophages. This compound has been observed to reverse this effect, specifically restoring the secretion of Interleukin-6 (IL-6) in infected macrophages upon stimulation with lipopolysaccharide (LPS).[2] This suggests that by disrupting parasite-related processes, this compound can help restore the host's anti-parasitic immune response.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
MTT Assay for Leishmania Viability
This assay determines the viability of Leishmania promastigotes by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Leishmania promastigotes
-
Complete culture medium (e.g., M199)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed Leishmania promastigotes in a 96-well plate at a density of 1 x 105 to 1 x 106 cells/well in 100 µL of culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plate for 48-72 hours at the appropriate temperature for promastigote growth (e.g., 26°C).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 26°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the EC50 value by non-linear regression analysis of the dose-response curve.
Metabolic Labeling of Leishmania Proteins
This method is used to assess the effect of this compound on parasite protein secretion.
Materials:
-
Leishmania promastigotes
-
Methionine-free culture medium
-
L-azidohomoalanine (AHA) or other clickable amino acid analogs
-
This compound
-
Click-iT® protein labeling reagents (or equivalent)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture Leishmania promastigotes to the desired growth phase.
-
Wash the parasites and resuspend them in methionine-free medium.
-
Incubate the parasites with this compound or a vehicle control for a predetermined time.
-
Add AHA to the medium and incubate to allow for its incorporation into newly synthesized proteins.
-
Separate the culture supernatant from the parasite pellets by centrifugation.
-
Lyse the parasite pellets to obtain the cellular protein fraction.
-
Perform a click reaction on both the supernatant (secreted proteins) and the cell lysate (cellular proteins) with a fluorescent or biotinylated alkyne probe.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot for biotinylated proteins.
-
Quantify the band intensities to determine the relative amount of secreted proteins compared to cellular proteins.
IL-6 ELISA for Macrophage Supernatants
This assay quantifies the amount of IL-6 secreted by macrophages in response to infection and treatment.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Leishmania promastigotes
-
This compound
-
Lipopolysaccharide (LPS)
-
Commercial IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes at a suitable multiplicity of infection (e.g., 10:1).
-
Incubate for 24 hours to allow for phagocytosis and establishment of infection.
-
Treat the infected cells with various concentrations of this compound.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response.
-
Incubate for an additional 24 hours.
-
Collect the culture supernatants.
-
Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-6 based on the standard curve.
References
Methodological & Application
Application Notes and Protocols for DHQZ 36 in Leishmania Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DHQZ 36, a potent retrograde trafficking inhibitor, in Leishmania culture. This document outlines the compound's mechanism of action, provides detailed experimental protocols, and summarizes its efficacy.
Introduction
Leishmania are intracellular protozoan parasites that cause a spectrum of diseases known as leishmaniasis. The parasites reside and multiply within parasitophorous vacuoles (LPVs) inside mammalian host cells, particularly macrophages[1]. This compound is a structural analog of Retro-2 that has demonstrated significant efficacy in limiting Leishmania infections. Unlike its parent compound, which is static against the parasite, this compound is capable of killing Leishmania parasites in axenic cultures[1]. Its primary mechanism of action involves the inhibition of retrograde trafficking, a cellular process that is crucial for the maintenance of the LPVs[1][2].
Quantitative Data Summary
The efficacy of this compound has been evaluated against different species and life cycle stages of Leishmania. The following table summarizes the key quantitative data.
| Compound | Leishmania Species | Parasite Stage | Assay | EC50 / IC50 (µM) | Reference |
| This compound | L. amazonensis | Amastigotes (in macrophages) | Macrophage Infection Assay | 13.63 ± 2.66 | [1] |
| This compound | L. amazonensis | Promastigotes | MTT Cell Viability Assay | ~15 | [1] |
| This compound | L. donovani | Promastigotes | MTT Cell Viability Assay | >50 | [1] |
| Retro-2cycl | L. amazonensis | Amastigotes (in macrophages) | Macrophage Infection Assay | 40.15 ± 4.46 | [1] |
| Miltefosine | L. amazonensis | Amastigotes (in macrophages) | Macrophage Infection Assay | 2.84 ± 0.79 | [1] |
| Miltefosine | L. amazonensis | Promastigotes | MTT Cell Viability Assay | ~20 | [1] |
| Miltefosine | L. donovani | Promastigotes | MTT Cell Viability Assay | ~5 | [1] |
Mechanism of Action
This compound functions as a retrograde trafficking inhibitor. In the context of a Leishmania infection, this inhibition disrupts the integrity and development of the parasitophorous vacuole (LPV) within the host macrophage. This leads to a reduction in the size of the LPVs and a decrease in the number of parasites they contain[1]. Furthermore, this compound has been shown to be directly toxic to axenic Leishmania promastigotes[1]. Treatment with this compound can also reverse the Leishmania-induced suppression of IL-6 release in infected macrophages, suggesting an immunomodulatory effect[1][2].
Caption: Mechanism of action of this compound in a Leishmania-infected macrophage.
Experimental Protocols
Leishmania Promastigote Culture
Leishmania promastigotes, the motile, extracellular stage of the parasite, are cultured axenically.
-
Media: M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 0.025 M HEPES buffer (pH 7.4).
-
Culture Conditions: Maintain cultures at 22-26°C.
-
Inoculation: Inoculate the medium with approximately 2 x 10^6 cells/mL.
-
Harvesting: Harvest late log phase cells after 4 days of growth.
-
Maintenance of Virulence: To maintain virulence, it is recommended to periodically passage the strains through a susceptible animal model, such as a golden hamster.
In Vitro Macrophage Infection Assay
This assay is used to determine the efficacy of compounds against the intracellular amastigote stage of Leishmania.
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with late-stage Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubation: Incubate the infected cells to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Compound Treatment: Remove extracellular parasites by washing. Add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 48-72 hours).
-
Assessment of Infection:
-
Fix the cells and stain with a suitable dye (e.g., Giemsa).
-
Quantify the number of infected macrophages and the number of amastigotes per macrophage using light microscopy.
-
Alternatively, use a high-content imaging system for automated quantification.
-
Promastigote Viability (MTT) Assay
This assay determines the direct toxicity of this compound to Leishmania promastigotes.
-
Parasite Seeding: Seed early stationary phase promastigotes into a 96-well plate at a density of 1 x 10^5 parasites per well.
-
Compound Addition: Add increasing concentrations of this compound to the wells. Include a positive control (e.g., miltefosine) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 22-26°C.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable parasites relative to the control and determine the EC50 value.
Parasite Recovery Assay
This assay determines whether the effect of the compound is static (inhibitory) or cidal (lethal).
-
Initial Treatment: Treat promastigotes with various concentrations of this compound for 72 hours as described in the MTT assay protocol.
-
Drug Removal: After incubation, centrifuge the parasites to pellet them and wash with fresh, drug-free medium to remove the compound.
-
Resuspension and Re-culture: Resuspend the washed parasites in fresh medium and incubate for an additional 48 hours.
-
Viability Assessment: Estimate the number of viable parasites using the MTT assay. A lack of recovery indicates a cidal effect. At concentrations of 12.5 µM or higher, parasites treated with this compound are unable to regrow[2].
Caption: Experimental workflow for evaluating this compound in Leishmania culture.
Conclusion
This compound is a promising anti-leishmanial compound that acts through the inhibition of retrograde trafficking, leading to the disruption of the parasitophorous vacuole and direct parasite killing. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and similar compounds against Leishmania. Researchers should note the differential efficacy of this compound against various Leishmania species, as observed with its greater potency against L. amazonensis compared to L. donovani promastigotes[1].
References
Determining the Potency of DHQZ 36 Against Leishmania amazonensis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) of DHQZ 36, a retrograde trafficking inhibitor, against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis.
Introduction
This compound is a structural analog of Retro-2cycl, a small molecule inhibitor of retrograde trafficking. It has demonstrated potent activity against Leishmania parasites.[1] Understanding the precise potency of this compound against different life cycle stages of L. amazonensis is crucial for its development as a potential anti-leishmanial drug. This document outlines the necessary protocols for assessing the in vitro efficacy of this compound against both the extracellular promastigote and intracellular amastigote forms of the parasite.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound and a related analog against Leishmania amazonensis.
| Compound | Parasite Stage | EC50 (μM) | Reference |
| This compound | Intracellular Amastigotes | 13.63 ± 2.58 | [1] |
| This compound.1 | Intracellular Amastigotes | 10.57 ± 2.66 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general experimental workflow for EC50 determination.
Caption: Proposed inhibitory action of this compound on parasite survival.
Caption: Workflow for determining the EC50 of this compound.
Experimental Protocols
Protocol 1: EC50 Determination against Leishmania amazonensis Promastigotes using MTT Assay
This protocol is adapted from methodologies described for assessing the viability of axenic Leishmania promastigotes.[1]
1. Materials:
-
Leishmania amazonensis promastigotes in the logarithmic growth phase.
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Spectrophotometer (570 nm).
2. Procedure:
-
Seed L. amazonensis promastigotes at a density of 1 x 10^6 parasites/mL in a 96-well plate (100 µL per well).
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 48 hours at 26°C.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the no-drug control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: EC50 Determination against Leishmania amazonensis Intracellular Amastigotes
This protocol outlines the determination of this compound efficacy against the clinically relevant intracellular amastigote stage.
1. Materials:
-
Peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7, J774A.1).
-
Leishmania amazonensis stationary-phase promastigotes.
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
This compound stock solution.
-
Giemsa stain or a viability indicator like luciferase if using a reporter parasite line.
-
24-well plates with glass coverslips (for manual counting) or 96-well plates (for high-throughput methods).
-
Microscope or plate reader.
2. Procedure:
-
Seed macrophages onto appropriate plates (e.g., 2 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 5:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with warm PBS to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate the infected macrophages for 48 to 72 hours at 34°C in a 5% CO2 atmosphere.[2]
-
Assessment of Infection:
-
Manual Counting: Fix the cells on coverslips with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.
-
High-Throughput Methods: If using a luciferase-expressing parasite line, lyse the cells and measure luciferase activity as a proxy for parasite viability.
-
-
Calculate the percentage of infection inhibition for each drug concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and performing a sigmoidal dose-response curve fit.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro evaluation of this compound against Leishmania amazonensis. Consistent application of these methods will yield reliable and reproducible EC50 values, which are fundamental for the preclinical assessment of this promising anti-leishmanial compound. It is noteworthy that this compound has been shown to be directly leishmanicidal, a desirable characteristic for any potential drug candidate for treating leishmaniasis.
References
Application Notes and Protocols for DHQZ 36 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHQZ 36 is a potent small molecule inhibitor of retrograde trafficking, a cellular process responsible for transporting molecules from endosomes to the trans-Golgi network. This pathway is exploited by various pathogens, including viruses and toxins, to enter host cells. By inhibiting this pathway, this compound has shown potential as a broad-spectrum anti-infective agent. Furthermore, emerging research has identified this compound and its analogs as inhibitors of Hepatocyte Nuclear Factor 4 alpha (HNF4A), a transcription factor implicated in metabolic diseases and cancer. These dual activities make this compound a valuable tool for research in infectious diseases and oncology.
This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and guidelines for its application in cell-based assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈F₂N₂OS |
| Molecular Weight | 384.4 g/mol |
| Appearance | Solid powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell type and experimental design. The following table summarizes concentrations used in published studies.
| Application | Cell Type | Effective Concentration Range | Reference |
| Anti-Leishmanial Activity | Macrophages | 10 µM - 100 µM | [1] |
| Inhibition of HNF4A | Head and Neck Squamous Carcinoma Cells | IC₅₀ ≈ 1.75 µM (for analog DHQZ-17) | [2] |
| Retrograde Trafficking Inhibition | Various | Typically in the low micromolar range | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. While higher concentrations may be achievable, 10 mM is a commonly used concentration for creating stock solutions of small molecules in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 384.4 g/mol x 1000 mg/g = 3.844 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.844 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Mammalian Cells with this compound
This protocol provides a general workflow for treating adherent mammalian cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Mammalian cell line of interest
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed your mammalian cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
For example, to achieve a final concentration of 10 µM this compound in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).
-
Visualizations
This compound and the Retrograde Trafficking Pathway
This compound inhibits the retrograde transport of cargo from endosomes to the trans-Golgi network (TGN). This pathway is crucial for the recycling of cellular components and is also hijacked by pathogens for cellular entry.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHQZ-17, a potent inhibitor of the transcription factor HNF4A, suppresses tumorigenicity of head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with DHQZ 36 in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHQZ 36 is a biologically active analog of Retro-2cycl, which functions as a retrograde trafficking inhibitor. It has demonstrated efficacy in reducing parasitic infection within macrophages, such as Leishmania.[1] Understanding the cytotoxic or cytostatic effects of this compound on macrophage cell lines is crucial for interpreting its therapeutic effects and for determining appropriate concentrations for in vitro studies. These application notes provide detailed protocols for assessing the viability of macrophage cell lines, such as RAW264.7 and THP-1, following treatment with this compound. The provided protocols are based on standard colorimetric cell viability assays, like the MTT and MTS assays, which are widely used to measure cellular metabolic activity as an indicator of cell viability.[2][3]
Data Presentation
Currently, publicly available literature does not provide specific quantitative data on the direct cytotoxicity of this compound on uninfected macrophage cell lines. However, one study on Leishmania-infected RAW264.7 macrophages provides some insight into the concentrations used and their effects on the host cells.
| Compound | Concentration Range Tested | Observation on Macrophage Viability | Source |
| This compound | Up to 20 µM | No significant toxicity to host macrophages was reported at the tested concentrations in the context of reducing Leishmania infection.[1] | [1] |
Note: The lack of direct cytotoxicity data necessitates performing a dose-response experiment to determine the optimal non-toxic concentration of this compound for specific macrophage cell lines and experimental conditions.
Experimental Protocols
The following are detailed protocols for performing MTT and MTS cell viability assays with macrophage cell lines treated with this compound.
Macrophage Cell Culture and Differentiation (for THP-1 cells)
The human monocytic cell line THP-1 requires differentiation into a macrophage-like phenotype for these assays.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well. Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.
-
Incubation: Incubate the cells with PMA for 48-72 hours to allow for adherence and differentiation into a macrophage-like phenotype. After incubation, remove the PMA-containing medium and replace it with fresh culture medium.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed RAW264.7 cells or differentiated THP-1 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that produces a soluble formazan product.
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: After incubation, add 20 µL of the MTS reagent solution (containing an electron coupling reagent like PES) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: General workflow for assessing macrophage viability after this compound treatment.
Plausible Signaling Pathway Modulation by this compound
This compound is an inhibitor of retrograde trafficking, a process that transports molecules from endosomes to the trans-Golgi network. This pathway is crucial for the processing and presentation of some antigens and the function of certain toxins and viruses. In the context of Leishmania-infected macrophages, this compound treatment reversed the parasite-induced blockade of IL-6 production in response to LPS/IFNγ stimulation. This suggests that this compound may interfere with the parasite's ability to suppress host immune signaling pathways. A plausible, though not yet directly proven, mechanism is that by inhibiting retrograde transport, this compound prevents the delivery of parasite-derived inhibitory factors to specific cellular compartments where they would normally suppress signaling cascades that lead to pro-inflammatory cytokine production.
References
Application Notes and Protocols for DHQZ 36 in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHQZ 36 is a potent small-molecule inhibitor of retrograde trafficking, a critical cellular process that various pathogens exploit for successful infection. By disrupting this pathway, this compound offers a broad-spectrum antiviral and anti-parasitic activity, making it a valuable tool for studying host-pathogen interactions and a promising candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound in research settings, focusing on its effects on viral and parasitic infections.
This compound is an analog of Retro-2cycl and has demonstrated significantly improved potency in inhibiting the infectivity of human polyomaviruses and papillomaviruses.[1] It also shows efficacy against the protozoan parasite Leishmania amazonensis. The mechanism of action is believed to involve the disruption of the host's cellular trafficking machinery, which is essential for the transport of viral particles and other pathogenic molecules from the cell periphery to the endoplasmic reticulum.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified against several pathogens. The following tables summarize the key efficacy data.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | Fold Improvement over Retro-2cycl | Reference |
| JC Polyomavirus (JCPyV) | SVG-A | Infectivity Assay | ~2.5 | 6.7 | [1] |
| Human Papillomavirus 16 (HPV16) | HeLaM | Pseudovirus Infectivity Assay | ~5.0 | 6.7 | [1] |
Table 2: Anti-parasitic Activity of this compound
| Parasite | Host Cell | Assay Type | EC50 (µM) | Key Observations | Reference |
| Leishmania amazonensis | Macrophages | Macrophage Infection Assay | 13.63 ± 2.58 | - At 50 µM, reduces the size of parasitophorous vacuoles by 30%.[2] - Significant reduction in the number of parasites per macrophage at concentrations as low as 5 µM.[2] - At concentrations of 12.5 µM or higher, parasites are unable to regrow. - Reduces parasite protein secretion by over 40%. - Reverses the Leishmania-induced suppression of IL-6 release in LPS-activated infected cells. |
Signaling Pathways and Experimental Workflows
This compound Inhibition of Retrograde Trafficking
This compound targets the host's retrograde trafficking pathway, which is a multi-step process involving the transport of cargo from endosomes to the Golgi apparatus and then to the endoplasmic reticulum (ER). This pathway is hijacked by various pathogens to gain entry into the cell and establish infection. The parent compound of this compound, Retro-2, is known to disrupt the function of Syntaxin-5 (Stx5), a key SNARE protein involved in ER-Golgi trafficking. It is likely that this compound shares a similar mechanism.
Caption: this compound inhibits the retrograde trafficking of viruses.
Experimental Workflow for Viral Infectivity Assay
The following workflow outlines the general steps for assessing the antiviral activity of this compound.
Caption: Workflow for determining the antiviral IC50 of this compound.
Experimental Protocols
Protocol 1: Polyomavirus (JCPyV) Infectivity Assay
This protocol is adapted from methodologies used to assess the inhibition of JCPyV infectivity by this compound.
Materials:
-
SVG-A cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
JCPyV stock
-
96-well plates
-
Flow cytometer
-
Antibody against JCPyV T-antigen
Procedure:
-
Cell Seeding: Seed SVG-A cells in a 96-well plate at a density that will result in a confluent monolayer at the time of analysis. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubation: Remove the medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Infection: Add JCPyV to the wells at a multiplicity of infection (MOI) of 0.25.
-
Incubation: Incubate the infected cells in the presence of this compound for 72 hours at 37°C.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing 0.1% Triton X-100.
-
Incubate with a primary antibody specific for the JCPyV T-antigen.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry: Analyze the percentage of infected (T-antigen positive) cells using a flow cytometer.
-
Data Analysis: Normalize the percentage of infected cells in the this compound-treated wells to the untreated control. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Papillomavirus (HPV16) Pseudovirus Infectivity Assay
This protocol describes the use of HPV16 pseudovirus (PsV) to assess the inhibitory effect of this compound.
Materials:
-
HeLaM cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
HPV16 PsV encapsulating a reporter plasmid (e.g., luciferase or GFP)
-
96-well plates
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Cell Seeding: Seed HeLaM cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubation: Pre-incubate the cells with the this compound dilutions for 30 minutes at 37°C.
-
Infection: Add the HPV16 PsV to the wells.
-
Incubation: Incubate for 48-72 hours at 37°C.
-
Analysis:
-
For luciferase reporter: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For GFP reporter: Analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis: Normalize the reporter signal from the this compound-treated cells to the untreated control and calculate the IC50.
Protocol 3: Leishmania amazonensis Macrophage Infection Assay
This protocol is based on studies evaluating the effect of this compound on Leishmania infection in macrophages.
Materials:
-
Macrophage cell line (e.g., J774) or bone marrow-derived macrophages (BMDMs)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
Leishmania amazonensis promastigotes (stationary phase)
-
This compound (dissolved in DMSO)
-
24-well plates with coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed macrophages on coverslips in 24-well plates and allow them to adhere overnight.
-
Infection: Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 20:1. Incubate for 24 hours at 34°C.
-
Treatment: Remove the medium and wash the cells to remove non-internalized parasites. Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate for an additional 24-48 hours.
-
Staining:
-
Fix the cells with methanol.
-
Stain the coverslips with Giemsa stain.
-
-
Microscopy: Mount the coverslips on slides and visualize under a microscope.
-
Quantification: Determine the percentage of infected macrophages and the number of amastigotes per macrophage for at least 100 macrophages per condition.
-
Data Analysis: Calculate the EC50 value based on the reduction in the percentage of infected cells or the number of amastigotes per cell.
Protocol 4: Proximity Ligation Assay (PLA) to Confirm Retrograde Trafficking Inhibition
This assay can be used to visualize the co-localization of viral proteins with host cell markers of the ER or Golgi, and to demonstrate the disruptive effect of this compound on this process.
Materials:
-
Infected cells (e.g., JCPyV-infected SVG-A or HPV16-infected HeLaM)
-
This compound
-
Primary antibodies against a viral protein (e.g., JCPyV VP1 or HPV16 L1) and a host organelle marker (e.g., PDI for ER or TGN46 for Golgi)
-
PLA probes and detection reagents (e.g., Duolink®)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and infect cells as described in the infectivity assay protocols, treating one set with this compound and another with a vehicle control (DMSO).
-
Fixation and Permeabilization: Fix and permeabilize the cells at a time point when viral particles are expected to be in the retrograde pathway (e.g., 8 hours post-infection for JCPyV, 16 hours for HPV16).
-
Antibody Incubation: Incubate the cells with the pair of primary antibodies (one against the viral protein, one against the host marker).
-
PLA Protocol: Follow the manufacturer's instructions for the PLA probes, ligation, and amplification steps.
-
Imaging: Mount the coverslips and visualize the PLA signal (fluorescent spots indicating co-localization) using a fluorescence microscope.
-
Analysis: Compare the number of PLA signals per cell in the this compound-treated versus the vehicle-treated cells. A significant reduction in the signal indicates that this compound has inhibited the trafficking of the virus to the target organelle.
Conclusion
This compound is a powerful research tool for dissecting the role of retrograde trafficking in various infectious diseases. Its broad-spectrum activity against both viruses and parasites makes it a versatile compound for studying host-pathogen interactions. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in their specific models of infection. Further studies are warranted to explore the full therapeutic potential of this promising retrograde trafficking inhibitor.
References
Application Notes: DHQZ 36 for High-Throughput Screening of Antiviral Compounds
Introduction
DHQZ 36 is a potent small-molecule inhibitor of retrograde trafficking, a critical cellular pathway that various pathogens, including non-enveloped DNA viruses and certain toxins, exploit for entry and infection.[1][2] By targeting host cellular factors rather than specific viral proteins, this compound presents an attractive broad-spectrum antiviral strategy.[2] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel antiviral compounds that function by inhibiting the retrograde transport pathway.
Mechanism of Action
This compound is an optimized analog of the parent compound Retro-2cycl.[1][3] It disrupts the trafficking of cargo from early endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER).[4] This inhibition effectively blocks the intracellular journey of viral particles that rely on this pathway to reach the nucleus for replication. The proposed mechanism involves the modulation of host proteins essential for the formation and transport of vesicles within the retrograde pathway.[4]
Data Presentation
Table 1: Antiviral and Antiparasitic Activity of this compound and Parent Compound Retro-2cycl
| Compound | Pathogen | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | JC Polyomavirus (JCPyV) Pseudovirus | Viral Entry Inhibition | SVG-A | IC50: ~1.5 µM | [2] |
| This compound | Human Papillomavirus 16 (HPV16) Pseudovirus | Viral Entry Inhibition | HeLa | IC50: ~2.5 µM | [2] |
| Retro-2cycl | JC Polyomavirus (JCPyV) Pseudovirus | Viral Entry Inhibition | SVG-A | IC50: ~10 µM | [2] |
| Retro-2cycl | Human Papillomavirus 16 (HPV16) Pseudovirus | Viral Entry Inhibition | HeLa | IC50: ~17 µM | [2] |
| This compound | Leishmania amazonensis (amastigotes) | Parasite Clearance | Macrophages | EC50: 13.63 ± 2.66 µM | [5] |
| This compound | Leishmania amazonensis (promastigotes) | Parasite Viability (MTT) | - | EC50: 9.83 ± 1.04 µM | [1] |
| This compound | Leishmania donovani (promastigotes) | Parasite Viability (MTT) | - | EC50: 24.7 ± 4.6 µM | [3] |
| Retro-2cycl | Leishmania amazonensis (amastigotes) | Parasite Clearance | Macrophages | EC50: 40.15 ± 4.46 µM | [5] |
Table 2: Representative HTS Assay Performance Metrics
| Parameter | Description | Typical Value | Reference |
| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. | 0.70 - 0.86 | [6][7] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 10 | [6] |
| Coefficient of Variation (%CV) | A measure of the variability of the data. Lower %CV indicates higher precision. | < 15% | [6] |
| Hit Rate | The percentage of compounds in a screening library that are identified as active ("hits"). | 0.1 - 1% | [6] |
Experimental Protocols
Protocol 1: Pseudovirus-Based High-Throughput Screening for Inhibitors of Viral Entry
This protocol is adapted from established methods for HTS of viral entry inhibitors and is suitable for identifying compounds like this compound that block infection via the retrograde trafficking pathway.[8][9]
1. Reagents and Materials:
-
HEK293T cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pseudovirus particles expressing a reporter gene (e.g., Luciferase or GFP) and a viral envelope protein that utilizes retrograde trafficking (e.g., HPV16 L1/L2).
-
Compound library dissolved in DMSO.
-
This compound (as a positive control).
-
DMSO (as a negative control).
-
384-well white, clear-bottom assay plates.
-
Luciferase substrate (e.g., Bright-Glo™).
-
Luminometer plate reader.
2. Assay Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at a density of 5,000 cells per well in 40 µL of DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Using a liquid handler, transfer 100 nL of each compound from the library to the assay plates. For controls, add 100 nL of this compound (final concentration 10 µM) to positive control wells and 100 nL of DMSO to negative control wells.
-
Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C.
-
Pseudovirus Infection: Add 10 µL of pseudovirus suspension to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for viral entry and reporter gene expression.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase substrate to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO controls.
-
Determine the Z'-factor to assess the quality of the screen.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: Cytotoxicity Assay
It is crucial to perform a counter-screen to eliminate compounds that are cytotoxic, as this can lead to false-positive results in the primary screen.
1. Reagents and Materials:
-
HEK293T cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound library and controls (as in Protocol 1).
-
384-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
2. Assay Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at 5,000 cells per well in 40 µL of DMEM. Incubate overnight.
-
Compound Addition: Add 100 nL of each compound and controls to the plates.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes on an orbital shaker to induce cell lysis.
-
Measure luminescence.
-
3. Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound relative to the DMSO controls.
-
Compounds showing significant cytotoxicity at the screening concentration should be flagged as false positives from the primary screen.
Mandatory Visualization
Caption: Viral entry via the retrograde trafficking pathway and inhibition by this compound.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Cell-Based Screen for Chemicals That Inhibit Infection by Simian Virus 40 and Human Polyomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput, precipitating colorimetric sandwich ELISA microarray for Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHQZ 36 in RAW264.7 Macrophage Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DHQZ 36, a novel retrograde trafficking inhibitor, in studies involving RAW264.7 macrophage infections, particularly with Leishmania amazonensis. This document outlines the compound's activity, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action.
Introduction to this compound
This compound is a potent small molecule inhibitor of retrograde trafficking. It has demonstrated efficacy in limiting Leishmania amazonensis infection in RAW264.7 macrophages.[1] Notably, this compound not only reduces parasite burden but also reverses the parasite-induced suppression of pro-inflammatory cytokine release, such as Interleukin-6 (IL-6), upon stimulation.[1] Its mechanism is thought to involve the disruption of parasite protein secretion, which in turn relieves the inhibition of host cell signaling pathways responsible for cytokine production.[1]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in RAW264.7 macrophages infected with Leishmania amazonensis.
| Parameter | Value | Conditions |
| EC50 | 13.63 ± 2.58 µM | L. amazonensis infected RAW264.7 macrophages, 24h post-infection treatment.[1] |
| Parasite Burden | Significant parasite loss observed | Starting at concentrations as low as 5 µM.[2] |
| Parasitophorous Vacuole (LPV) Size | 30% reduction | At a concentration of 50 µM.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Macrophage Seeding
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% glutamate.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Infection: Plate RAW264.7 cells in appropriate culture vessels (e.g., 6-well plates or coverslips within plates) at a density of 5 x 105 cells/mL and allow them to adhere overnight.[2]
Leishmania amazonensis Infection of RAW264.7 Macrophages
-
Parasite Culture: Culture Leishmania amazonensis promastigotes in your preferred medium until they reach the stationary phase.
-
Infection Ratio: Infect the adhered RAW264.7 macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1 or 20:1.[1]
-
Incubation: Incubate the infected cells for 24 hours at 34°C to allow for parasite internalization and the establishment of infection.[1]
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Concentrations: Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 5 µM to 50 µM).
-
Treatment Protocol: After the initial 24-hour infection period, remove the culture medium containing free parasites, wash the cells, and add fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated, infected cells for an additional 24 hours at 34°C.[1]
Assessment of Anti-Leishmanial Activity
-
Fixation and Staining: Following treatment, fix the cells on coverslips with methanol (B129727) for 5 minutes. Stain the fixed cells with Wright-Giemsa stain (1:20 dilution) for 15 minutes.[1]
-
Microscopy: Count at least 200 macrophages per coverslip using a light microscope.
-
Data Analysis: Determine the percentage of infected macrophages and the average number of parasites per infected macrophage.
-
Infection for LPV Assay: For vacuole size determination, establish infections for 4 hours before adding this compound. Incubate for an additional 44 hours.[3]
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining using a rat anti-murine LAMP-1 antibody to visualize the LPVs. Use DAPI to visualize parasite and macrophage nuclei.[3]
-
Imaging and Analysis: Capture images using a fluorescence microscope and measure the area of at least 30 vacuoles per concentration using software such as ImageJ.[3]
Cytokine Release Assay (IL-6 ELISA)
-
Experimental Setup: Seed RAW264.7 cells in 6-well plates. Infect cells with L. amazonensis for 24 hours.
-
Stimulation and Treatment: Treat the infected cells with this compound at desired concentrations. Concurrently, stimulate the cells with Lipopolysaccharide (LPS) (100 or 500 ng/mL) and Interferon-gamma (IFN-γ) (100 ng/mL) to induce a pro-inflammatory response.[1]
-
Sample Collection: After an additional 24 hours of incubation, collect the culture supernatants.[1]
-
ELISA: Determine the concentration of IL-6 in the supernatants using a commercially available IL-6 specific ELISA kit, following the manufacturer's instructions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in infected macrophages.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in Leishmania-infected macrophages.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
DHQZ 36: Application Notes and Protocols for the Inhibition of JC Polyomavirus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DHQZ 36, a potent small molecule inhibitor of JC polyomavirus (JCPyV) infection. This compound functions by targeting the retrograde trafficking pathway, a crucial route for viral entry into host cells. These guidelines are intended to assist researchers in designing and conducting experiments to study and potentially develop therapeutics against JCPyV, the causative agent of Progressive Multifocal Leukoencephalopathy (PML).
Introduction to this compound
This compound is a novel and potent retrograde trafficking inhibitor that has demonstrated significant efficacy in blocking the infection of several human and monkey polyomaviruses, including JCPyV[1]. It is an optimized analog of the compound Retro-2cycl, exhibiting a 6.7-fold greater potency in inhibiting JCPyV infectivity[2]. The mechanism of action involves the disruption of the retrograde transport of viral particles from the cell periphery to the endoplasmic reticulum, a critical step for successful viral infection[2]. Under conditions of immunosuppression, JCPyV can lead to the fatal demyelinating disease PML, for which there are currently no approved antiviral therapies, highlighting the importance of developing effective inhibitors like this compound[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against JC polyomavirus.
| Parameter | Value | Cell Line | Virus | Reference |
| IC50 | ~1.5 µM | Not specified | JCPyV pseudovirus | [2] |
| Effective Concentration | 25 µM | HeLa M | JC polyomavirus | [2] |
| Effective Concentration | 50 µM (0.05 mM) | SVGA | JC polyomavirus | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its inhibitory activity.
Caption: Mechanism of this compound in inhibiting JCPyV retrograde trafficking.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: General Viral Infectivity Assay
This protocol is designed to assess the inhibitory effect of this compound on JCPyV infection in a cell culture model.
Materials:
-
HeLa M cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
JC Polyomavirus stock
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Donkey Serum in PBS)
-
Primary antibody against JCPyV protein (e.g., anti-VP1)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed HeLa M cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A final concentration of 25 µM is a recommended starting point[2]. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the culture medium from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.
-
Inoculate the cells with JC polyomavirus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for the desired period (e.g., 48-72 hours) at 37°C.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 30 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 5% Donkey Serum for 1 hour at 37°C.
-
Incubate the cells with the primary antibody against a JCPyV protein (e.g., VP1) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Analyze the cells using a fluorescence microscope to determine the percentage of infected cells. The infection levels should be normalized to the DMSO-treated control[2].
Protocol 2: Proximity Ligation Assay (PLA) for Retrograde Trafficking Inhibition
This protocol is used to specifically assess the ability of this compound to inhibit the co-localization of JCPyV with host cell markers of the retrograde pathway, such as the ER protein PDI.
Materials:
-
SVGA cells
-
Culture medium
-
JC Polyomavirus stock
-
This compound (50 µM or 0.05 mM)[2]
-
Retro-2cycl (100 µM or 0.1 mM) as a positive control[2]
-
DMSO (vehicle control)
-
Fixative solution (4% Paraformaldehyde in PBS)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking solution (5% Donkey Serum)
-
Primary antibodies: rabbit anti-VP1 (JCPyV capsid protein) and mouse anti-PDI (ER marker)
-
Proximity Ligation Assay kit (e.g., Duolink®)
-
Fluorescence microscope
Procedure:
-
Seed SVGA cells on coverslips in a culture plate and allow them to adhere.
-
Add fresh media containing either 50 µM this compound, 100 µM Retro-2cycl, or a vehicle control (DMSO)[2].
-
Inoculate the cells with JC polyomavirus.
-
Incubate the cells at 37°C for 8 hours[2].
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 30 minutes.
-
Wash the cells three times in PBS.
-
Block the cells in 5% Donkey Serum for 1 hour at 37°C.
-
Incubate the cells with a mixture of primary antibodies (anti-VP1 and anti-PDI) overnight at 4°C[2].
-
Wash the cells as per the PLA kit instructions.
-
Follow the manufacturer's protocol for the Proximity Ligation Assay, which involves the addition of PLA probes, ligation, and amplification steps.
-
Mount the coverslips on microscope slides.
-
Analyze the samples using a fluorescence microscope. A reduction in the fluorescent signal in this compound-treated cells compared to the DMSO control indicates an inhibition of co-localization between JCPyV and the ER, and thus, inhibition of retrograde trafficking[2].
Conclusion
This compound is a promising inhibitor of JC polyomavirus infection with a well-defined mechanism of action targeting the retrograde trafficking pathway. The provided protocols and data serve as a starting point for researchers to further investigate its therapeutic potential. Optimization of dosage and treatment regimens in different cell types and experimental models will be crucial for advancing the development of this compound as a potential treatment for PML.
References
Application Notes and Protocols: A Methodology for Assessing DHQZ 36's Effect on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHQZ 36 is a novel small molecule identified as a potent retrograde trafficking inhibitor, which has been shown to block infection by several human and monkey polyomaviruses.[1] Preliminary evidence suggests that this compound may also possess immunomodulatory properties, as it has been observed to reverse the suppression of IL-6 release in infected cells.[1] Cytokines are critical mediators of immune responses, and understanding how a compound like this compound influences their release is paramount for characterizing its mechanism of action and potential therapeutic applications or adverse effects.[2][3]
These application notes provide a comprehensive methodology for assessing the in vitro effect of this compound on cytokine release from immune cells. The described protocols for cell culture, stimulation, and cytokine measurement using enzyme-linked immunosorbent assay (ELISA), multiplex bead assays, and intracellular flow cytometry will enable researchers to quantify the impact of this compound on a panel of key cytokines. Furthermore, this document outlines the investigation of the underlying signaling pathways, specifically the NF-κB and MAPK pathways, which are commonly involved in regulating inflammatory cytokine production.[4]
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion from LPS-stimulated PBMCs
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (0.1% DMSO) | 25.4 ± 3.1 | 15.2 ± 2.5 | 8.9 ± 1.2 |
| LPS (100 ng/mL) | 1587.6 ± 120.3 | 2450.1 ± 210.7 | 890.5 ± 75.4 |
| This compound (1 µM) + LPS | 1250.2 ± 98.5 | 1980.7 ± 150.2 | 710.3 ± 60.1 |
| This compound (5 µM) + LPS | 875.9 ± 70.1 | 1350.4 ± 110.8 | 450.6 ± 42.3 |
| This compound (10 µM) + LPS | 450.3 ± 45.6 | 780.9 ± 65.4 | 210.8 ± 25.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion from LPS-stimulated PBMCs
| Treatment | IL-10 (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control (0.1% DMSO) | 12.1 ± 1.5 | 5.3 ± 0.8 |
| LPS (100 ng/mL) | 540.8 ± 45.2 | 15.7 ± 2.1 |
| This compound (1 µM) + LPS | 580.3 ± 50.1 | 18.2 ± 2.5 |
| This compound (5 µM) + LPS | 650.1 ± 55.8 | 25.9 ± 3.4 |
| This compound (10 µM) + LPS | 780.6 ± 68.9 | 35.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The production of many pro-inflammatory cytokines is regulated by key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the transcriptional activation of cytokine genes in response to inflammatory stimuli. Assessing the effect of this compound on these pathways can provide mechanistic insights into its immunomodulatory activity.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
A systematic workflow is essential for reliably assessing the impact of this compound on cytokine release.
Caption: Workflow for assessing this compound's effect on cytokine release.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the isolated PBMCs using a hemocytometer or an automated cell counter and assess viability with trypan blue exclusion.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
Protocol 2: this compound Treatment and Cell Stimulation
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: Add the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells containing PBMCs and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Following pre-treatment, add the stimulating agent (e.g., 100 ng/mL Lipopolysaccharide (LPS)) to the wells to induce cytokine release. Include unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokines of interest and should be determined empirically.
Protocol 3: Cytokine Measurement by ELISA
-
Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
ELISA Procedure: Perform ELISAs for the cytokines of interest (e.g., IL-6, TNF-α, IL-1β, IL-10) using commercially available kits, following the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Multiplex Cytokine Assay
For a broader assessment of cytokine release, a multiplex bead-based immunoassay (e.g., Luminex) can be employed to simultaneously measure multiple cytokines in a small sample volume.
-
Sample Preparation: Use the collected supernatants as described in Protocol 3.
-
Assay Procedure: Follow the manufacturer's protocol for the specific multiplex kit being used. This generally involves incubating the samples with a mixture of antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition and Analysis: Acquire the data on a compatible flow cytometry-based instrument. The concentration of each cytokine is determined by the fluorescence intensity of the corresponding bead region.
Protocol 5: Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification of cytokine-producing cell populations.
-
Cell Stimulation: In addition to the main culture plate, set up a separate experiment for flow cytometry. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the last 4-6 hours of incubation to trap cytokines intracellularly.
-
Cell Harvesting and Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific immune cell subsets.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-2).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells within each subset that are producing specific cytokines.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's effects on cytokine release. By employing a combination of ELISA, multiplex assays, and intracellular flow cytometry, researchers can obtain both quantitative data on secreted cytokines and insights into the specific cell populations responsible for their production. Investigating the impact of this compound on the NF-κB and MAPK signaling pathways will further elucidate the molecular mechanisms underlying its immunomodulatory properties. This detailed approach will be invaluable for drug development professionals in characterizing the pharmacological profile of this compound and evaluating its potential as a therapeutic agent.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 4. IL-36 cytokines in inflammatory and malignant diseases: not the new kid on the block anymore - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DHQZ 36 for Leishmania Research
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of DHQZ 36, a retrograde trafficking inhibitor, for experiments involving various Leishmania species. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Leishmania? A1: this compound is a small molecule inhibitor of the retrograde trafficking pathway.[1] In Leishmania-infected cells, it has been shown to reduce the size of parasitophorous vacuoles (LPVs) and lower the number of parasites within them.[1][2] At sufficient concentrations, this compound is directly toxic to the parasites, causing death and clearance from established macrophage infections.[2] It is an analog of Retro-2cycl but demonstrates greater efficacy in controlling Leishmania infections.[2] The compound also appears to reduce parasite protein secretion.
Q2: What are the reported effective concentrations (EC₅₀) of this compound against different Leishmania species? A2: The effective concentration of this compound varies between different Leishmania species and life cycle stages. For instance, it is more effective against L. amazonensis than L. donovani promastigotes. The 50% effective concentrations (EC₅₀) from published studies are summarized in the table below.
Q3: Is this compound effective against both promastigote and amastigote stages? A3: Yes, this compound is active against both the promastigote (insect) and amastigote (mammalian) stages of the parasite. However, it is crucial to test against the intracellular amastigote stage, as this is the clinically relevant form of the parasite, and discrepancies in efficacy between the two stages are common. Screening against the intracellular amastigote is considered the most appropriate method for primary drug screening.
Q4: Is this compound cytotoxic to mammalian host cells? A4: Studies have shown that this compound is non-toxic to mammalian cells at concentrations where it is effective against Leishmania. However, it is always recommended to perform a cytotoxicity assay on the specific host cell line being used in your experiments to establish a therapeutic window.
Troubleshooting Guide
Q5: Why are my EC₅₀ values for this compound different from the published data? A5: Discrepancies in EC₅₀ values can arise from several factors:
-
Leishmania Species and Strain Variability: Different species and even different strains of the same species can exhibit varying susceptibility to drugs.
-
Biological Variability: The inherent biological variability of the parasites and host cells can lead to different results.
-
Assay Conditions: Minor differences in experimental conditions such as culture media, pH, temperature, serum supplementation (especially batch-to-batch variation in Fetal Bovine Serum), and parasite density can significantly impact drug responses.
-
Promastigote vs. Amastigote Assays: The two life cycle stages have distinct metabolic and physiological characteristics, which can lead to different susceptibility profiles.
-
Compound Integrity: Ensure your this compound stock solution is prepared correctly, stored properly to avoid degradation, and has not expired.
Q6: I'm observing inconsistent results between experimental replicates. What are the common causes? A6: Inconsistent results are often traced back to technical issues:
-
Inaccurate Compound Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
-
Edge Effects in Microplates: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect results. It is advisable to fill the outer wells with sterile media or PBS to maintain humidity and not use them for experimental data points.
-
Parasite Health and Growth Phase: Always use parasites in a consistent growth phase (e.g., late logarithmic for promastigotes) for assays, as their metabolic state can influence drug susceptibility.
-
Host Cell Confluency: For intracellular assays, ensure a consistent confluency of host cells in each well.
Q7: My this compound compound is precipitating in the culture medium. How can I solve this? A7: Poor aqueous solubility can be a challenge for many compounds in drug discovery.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low enough to not be toxic to the cells or cause precipitation. Typically, a final DMSO concentration of 0.5% or less is recommended.
-
Kinetic vs. Thermodynamic Solubility: The way a compound is introduced to the aqueous medium affects its solubility. Adding a small volume of concentrated DMSO stock to the medium (kinetic solubility) is common but can sometimes lead to precipitation.
-
Pre-warm Medium: Ensure the culture medium is at the correct temperature (e.g., 37°C) before adding the compound.
-
Solubility Test: Perform a solubility test by preparing the highest concentration of this compound in your culture medium, incubating for a few hours, and then centrifuging to check for any pellet, which would indicate precipitation.
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC₅₀) values for this compound against different Leishmania species.
| Leishmania Species | Parasite Stage | EC₅₀ (µM) | Reference |
| L. amazonensis | Intracellular Amastigotes | 13.63 ± 2.58 | |
| L. amazonensis | Promastigotes | Not explicitly stated, but effective at low µM concentrations. | |
| L. donovani | Promastigotes | 24.7 ± 4.6 |
Experimental Protocols
Protocol 1: Promastigote Viability Assay (MTT-Based)
This protocol is used to determine the direct effect of this compound on the viability of Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C.
-
Seeding: Harvest parasites during the late logarithmic or early stationary growth phase. Adjust the density to approximately 1 x 10⁶ parasites/mL in fresh medium.
-
Plating: Add 100 µL of the parasite suspension to each well of a 96-well flat-bottom plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Add 100 µL of the diluted compound to the appropriate wells. Include wells for a positive control (e.g., miltefosine), a negative control (untreated parasites), and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 25-26°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ value using non-linear regression.
Protocol 2: Intracellular Amastigote Assay (Macrophage Infection Model)
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.
-
Host Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages in an appropriate medium (e.g., RPMI-1640) with 10% FBS at 37°C with 5% CO₂.
-
Seeding: Seed the macrophages into a 96-well plate at a density that will result in a confluent monolayer (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to infection.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation for Phagocytosis: Incubate the plate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Removal of Free Parasites: Gently wash the wells 2-3 times with pre-warmed medium to remove any non-internalized promastigotes.
-
Compound Addition: Add 200 µL of fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plate for an additional 72 hours at 37°C with 5% CO₂.
-
Staining and Visualization: Fix the cells (e.g., with methanol) and stain with Giemsa or a DNA stain (e.g., DAPI) to visualize the host cell nuclei and intracellular amastigotes.
-
Quantification: Determine the number of amastigotes per macrophage and the percentage of infected macrophages by manual counting using a microscope or via an automated high-content imaging system.
-
Analysis: Calculate the percentage of parasite inhibition relative to untreated infected cells and determine the EC₅₀ value.
Visualizations
Caption: Workflow for determining this compound efficacy against intracellular Leishmania amastigotes.
Caption: A logical flowchart for troubleshooting common issues in anti-leishmanial assays.
Caption: Conceptual diagram of this compound's proposed mechanism of action against Leishmania.
References
Troubleshooting low efficacy of DHQZ 36 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with DHQZ 36 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent small molecule inhibitor of retrograde trafficking.[1] Its primary mechanism involves disrupting the retrograde transport pathway, which is a cellular process that moves molecules from the cell periphery towards the cell center (e.g., from endosomes to the Golgi apparatus). This pathway is exploited by various pathogens, such as non-enveloped DNA viruses like human polyomaviruses and papillomaviruses, for successful infection.[1] By inhibiting this pathway, this compound can protect cells from infection by these viruses and other pathogens that rely on retrograde trafficking for cell entry.[1]
Q2: We are observing lower than expected efficacy of this compound in our anti-Leishmania experiments. What are the common causes?
Several factors could contribute to the reduced efficacy of this compound in anti-Leishmania assays. Here are some common areas to investigate:
-
Compound Stability and Storage: Ensure that this compound has been stored correctly. As a powder, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation of the compound.
-
Concentration and Dosage: Verify the concentration of this compound used in your experiments. For Leishmania amazonensis, the reported EC50 is approximately 13.63 ± 2.58 μM.[2][3] Concentrations below this effective range may not yield significant results. It has been observed that parasite growth is irreversibly inhibited at concentrations of 12.5 μM or higher.[1]
-
Cell Line and Parasite Strain Variability: Different species and strains of Leishmania can exhibit varying susceptibility to drugs. For instance, L. donovani promastigotes have shown different sensitivities compared to L. amazonensis.[2]
-
Experimental Protocol Adherence: Small deviations in the experimental protocol can significantly impact the outcome. Review your protocol against established methods, such as those for promastigote drug susceptibility assays and macrophage infection models.[1][2]
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting the parasites or host cells. A vehicle control (cells treated with the solvent alone) should always be included in your experiments.[2]
Q3: How can we confirm that this compound is active in our system?
To validate the activity of your this compound stock, you can perform a positive control experiment. One established effect of this compound is the reversal of IL-6 suppression in Leishmania-infected macrophages upon LPS stimulation.[2][3] Treating infected macrophages with this compound should lead to a measurable increase in IL-6 production compared to untreated infected cells.[2] This functional assay can confirm the biological activity of your compound.
Troubleshooting Guide
Issue: Minimal to no parasite clearance in macrophage infection models.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Compound Concentration | Increase the concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific parasite strain and host cell combination. Significant parasite loss has been observed at concentrations as low as 5 μM.[1] |
| Incorrect Timing of Treatment | Optimize the timing of this compound addition relative to infection. For established infections, cells are typically infected for 24 hours before the addition of the compound.[1][2] |
| Low Cellular Uptake | While specific uptake mechanisms for this compound are not detailed, general issues with cellular uptake of small molecules can be related to cell health and confluency. Ensure your host cells are healthy and not overly confluent, which can affect endocytic pathways. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue: this compound appears to be Leishmania-static rather than Leishmania-cidal.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Incubation Time | In some parasite strains, the cytotoxic effects of this compound may require longer incubation periods. Extend the treatment duration (e.g., up to 72 hours) and assess parasite viability at multiple time points. |
| Parasite Recovery | To confirm a cidal versus static effect, a parasite recovery experiment is crucial. After treatment, wash the compound from the parasites and resuspend them in fresh medium. Monitor for regrowth over 48 hours. No recovery is expected at concentrations of 12.5 μM and above for L. amazonensis.[1] |
| Assay Sensitivity | Ensure your viability assay (e.g., MTT) is sensitive enough to detect parasite death. Include a positive control for cell death, such as miltefosine, for comparison.[2] |
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | Leishmania amazonensis | 13.63 ± 2.58 μM | [2][3] |
| Irreversible Growth Inhibition | Leishmania amazonensis promastigotes | ≥ 12.5 μM | [1] |
| Reduction in Parasitophorous Vacuole Size | Leishmania-infected macrophages | ~30% reduction at 50 μM | [1] |
| Reduction in Secreted Parasite Proteins | Leishmania | > 40% | [2] |
Experimental Protocols
Promastigote Drug Susceptibility Assay (MTT-based)
-
Preparation: Seed early stationary phase Leishmania promastigotes in a 96-well plate at a density of 1x10^5 parasites per well.
-
Treatment: Add varying concentrations of this compound (e.g., 0-100 μM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., miltefosine).
-
Incubation: Incubate the plate for 72 hours under appropriate conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2 hours to allow for formazan (B1609692) crystal formation.
-
Data Acquisition: Read the absorbance at 570 nm with a background reading at 630 nm.
-
Analysis: Calculate the EC50 value by performing a nonlinear regression analysis of the dose-response curve.
Macrophage Infection and Cytokine Release Assay
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary phase Leishmania promastigotes at a multiplicity of infection (MOI) of 20:1.
-
Incubation: Incubate for 24 hours to allow for parasite internalization.
-
Treatment and Stimulation: Add this compound at desired concentrations. Concurrently, stimulate the cells with LPS (e.g., 100-500 ng/mL) and IFN-γ (e.g., 100 ng/mL). Include appropriate controls (untreated, LPS/IFN-γ only, this compound only).
-
Supernatant Collection: After 24 hours of treatment, collect the cell culture supernatants.
-
Cytokine Analysis: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound inhibits the retrograde trafficking pathway.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address solubility issues with DHQZ 36 in aqueous media
Welcome to the technical support center for DHQZ 36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common experimental challenges, with a particular focus on solubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of retrograde trafficking.[1] This process is a crucial cellular transport pathway that moves molecules from endosomes to the Golgi apparatus and from the Golgi to the endoplasmic reticulum. This compound exerts its inhibitory effect by disrupting the function of Syntaxin-5 (Stx5), a key protein involved in vesicle fusion during retrograde transport.[2] By interfering with Stx5, this compound can block the transport of certain viruses and toxins that rely on this pathway to infect cells.[1]
Q2: I am observing a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the aqueous medium upon dilution of the DMSO stock.[3] To prevent this, it is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%.[3]
Here are some key strategies to avoid precipitation:
-
Use a high-concentration DMSO stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 10-50 mM). This allows for the addition of a very small volume to your aqueous medium to reach the desired final concentration, thus minimizing the final DMSO percentage.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual change in the solvent environment can help maintain solubility.[3]
-
Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[3]
-
Optimize the final concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.
Q3: What are some alternative solvents or formulations I can use if I continue to experience solubility issues with this compound in my aqueous buffer?
A3: If DMSO is not suitable for your experimental system or if you still encounter precipitation, you can explore the following options:
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For poorly water-soluble compounds, formulations including co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) are often used.
-
Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used to create micellar formulations that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.
It is important to note that any alternative solvent or formulation component should be tested for its potential effects on your specific assay and cell type. Always include appropriate vehicle controls in your experiments.
Troubleshooting Guides
Issue 1: Preparing a Stable Stock Solution of this compound
Problem: Difficulty in dissolving this compound powder to create a stable, high-concentration stock solution.
Solution Workflow:
Caption: Workflow for preparing a this compound stock solution.
Issue 2: Precipitation of this compound in Aqueous Media During Experiments
Problem: this compound precipitates out of solution when diluted from a DMSO stock into cell culture medium or aqueous buffers.
Solution Workflow:
Caption: Workflow to prevent this compound precipitation in aqueous media.
Quantitative Data Summary
| Solvent | Solubility of Dihydroquinazolinone Derivatives |
| Dimethyl Sulfoxide (DMSO) | Generally high solubility. |
| N,N-Dimethylformamide (DMF) | Generally high solubility. |
| Ethanol | Moderately soluble to soluble. |
| Methanol | Moderately soluble to soluble. |
| Acetone | Soluble. |
| Water | Sparingly soluble to insoluble. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble to insoluble. |
Note: This is a qualitative summary based on available literature for compounds of the same class. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Add 10 µL of the intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
Gently vortex or swirl the final solution to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) in your cell culture medium.
-
Signaling Pathway Diagram
This compound inhibits retrograde trafficking by targeting Stx5. The following diagram illustrates the simplified retrograde trafficking pathway and the point of inhibition by this compound.
Caption: this compound inhibits retrograde trafficking by targeting Stx5.
References
Potential off-target effects of DHQZ 36 in cellular assays
Welcome to the technical support center for DHQZ 36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is a potent small molecule inhibitor of retrograde trafficking.[1] It is an analog of Retro-2cycl and functions by targeting Syntaxin-5 (Stx5), a crucial component of the SNARE machinery responsible for vesicle fusion between the endoplasmic reticulum (ER) and the Golgi apparatus. By inhibiting Stx5, this compound disrupts the retrograde transport pathway, which is exploited by various pathogens and toxins to enter cells.[2]
Q2: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not publicly available, potential off-target effects can be inferred from its chemical scaffold and its on-target mechanism:
-
Kinase Inhibition: this compound belongs to the dihydroquinazolinone (DHQZ) class of compounds. The DHQZ scaffold is a "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors targeting a variety of kinases, including JNK, CDK4/6, EGFR, and VEGFR.[3][4][5][6][7] Therefore, it is plausible that this compound could exhibit off-target activity against one or more kinases.
-
Modulation of the PI3K/Akt/mTOR Pathway: The primary target of this compound, Stx5, has been linked to the regulation of the PI3K/Akt/mTOR signaling pathway.[8][9][10][11][12] Inhibition of Stx5 could therefore indirectly affect the activity of this critical pathway, which is involved in cell growth, proliferation, and survival.
Q3: Is there any cytotoxicity data available for this compound in mammalian cells?
A study focused on the anti-leishmanial activity of this compound reported that the compound is non-toxic to mammalian cells at concentrations effective against the parasite.[2] However, specific quantitative data, such as IC50 values in common mammalian cell lines (e.g., HeLa, HEK293, A549), has not been published. Researchers should determine the cytotoxic profile of this compound in their specific cell line of interest to establish a suitable experimental window.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with retrograde trafficking inhibition. | The observed effect may be due to inhibition of an off-target kinase or modulation of a signaling pathway like PI3K/Akt/mTOR. | 1. Perform a dose-response experiment to determine if the phenotype is observed at concentrations significantly different from the EC50 for retrograde trafficking inhibition. 2. Use a structurally unrelated inhibitor of retrograde trafficking to see if the phenotype is recapitulated. 3. Investigate the phosphorylation status of key nodes in suspected off-target pathways (e.g., Akt, S6K) via Western blot. |
| High levels of cytotoxicity at concentrations intended to inhibit retrograde trafficking. | This compound may have off-target cytotoxic effects in your specific cell line. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in your cell line. 2. Ensure the working concentration is well below the cytotoxic threshold. 3. Consider using a lower concentration for a longer duration if the desired on-target effect is not observed without toxicity. |
| Inconsistent results between experiments. | Small molecule inhibitors can be unstable in solution or their effects can be highly dependent on cell culture conditions. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell seeding densities and culture conditions between experiments. 3. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its related compounds. Note that the data is primarily from studies on Leishmania.
| Compound | Assay | Organism/Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | Limiting Leishmania amazonensis infection | Macrophages | 13.63 ± 2.58 | [13][14] |
| This compound | Killing of Leishmania amazonensis promastigotes | L. amazonensis | 9.83 ± 1.04 | [14] |
| This compound.1 | Limiting Leishmania amazonensis infection | Macrophages | 10.57 ± 2.66 | [13] |
| Retro-2cycl | Limiting Leishmania amazonensis infection | Macrophages | 40.15 ± 4.46 | [13][14] |
Signaling Pathways and Experimental Workflows
On-Target and Potential Off-Target Signaling Pathways
Experimental Workflow for Assessing Off-Target Effects
Key Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To assess the effect of this compound on the activation state of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Improving the Stability of DHQZ 36 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with DHQZ 36 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) which can then be diluted to the final working concentration in your experimental medium. Once prepared, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q2: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound in your experiment may have exceeded its aqueous solubility limit. Try lowering the final concentration.
-
Optimize the DMSO concentration: While it is ideal to minimize the DMSO concentration in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Adjust the pH of your buffer: The solubility of compounds can be pH-dependent. Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for this compound solubility.
-
Use a formulation with excipients: In some cases, the use of solubility-enhancing excipients may be necessary, although this should be carefully validated to ensure it does not interfere with your experimental outcomes.
Q3: I suspect that this compound is degrading in my cell culture medium during a multi-day experiment. How can I confirm this?
A3: To confirm the degradation of this compound in your cell culture medium, you can perform a time-course experiment. This involves incubating this compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and collecting samples at different time points (e.g., 0, 24, 48, 72 hours). The concentration of the remaining this compound at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Q4: Are there any known stability liabilities of the quinazolinone scaffold of this compound?
A4: The quinazolinone ring system is generally considered to be quite stable against oxidation, reduction, and hydrolysis.[2] However, the stability of specific derivatives can be influenced by the nature and position of substituents on the ring. Factors such as pH and solvent polarity can also play a role in the stability of quinazolinone derivatives.[3] While the core scaffold is robust, it is always recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q5: Can light exposure affect the stability of this compound?
A5: Some quinazolinone derivatives have been reported to be photostable.[4][5] However, as a general precaution for any small molecule, it is advisable to minimize exposure to direct light during storage and handling. If you suspect photosensitivity, you can compare the stability of this compound in solutions protected from light (e.g., in amber vials or wrapped in foil) with those exposed to normal laboratory lighting conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability issues with this compound.
Issue: Inconsistent or lower-than-expected activity of this compound in long-term assays.
This is a common problem that can arise from the degradation of the compound in the experimental medium.
Data Presentation
The following table provides an illustrative example of how to present stability data for this compound in a typical cell culture medium at 37°C. The actual data will need to be generated experimentally.
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 24 | 9.1 | 91 |
| 48 | 8.2 | 82 |
| 72 | 7.3 | 73 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Aliquot the working solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At each designated time point , remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
-
For analysis , thaw the samples and process them as required for your HPLC-MS method (e.g., protein precipitation with acetonitrile).
-
Analyze the samples by HPLC-MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
DHQZ 36 Cytotoxicity Assessment in Non-Host Cell Lines: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity assessment of DHQZ 36 in non-host cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of retrograde trafficking.[1] This process involves the transport of molecules from the endosomes to the Golgi apparatus and endoplasmic reticulum (ER). By inhibiting this pathway, this compound can block the entry of certain viruses and toxins into the cell.[1]
Q2: Is this compound cytotoxic to non-host (mammalian) cell lines?
Q3: What are the expected outcomes of a cytotoxicity assay with this compound?
Based on available information, this compound is expected to have a high therapeutic index, meaning it should be effective at concentrations that are not significantly toxic to host cells.[2] In cytotoxicity assays, one would anticipate observing high cell viability at concentrations effective for inhibiting retrograde trafficking.
Q4: How does the mechanism of action of this compound relate to potential cytotoxicity?
This compound inhibits retrograde trafficking, a fundamental cellular process. While this inhibition is effective against pathogens that hijack this pathway, prolonged or high-concentration exposure could potentially interfere with normal cellular functions that rely on retrograde transport, which might lead to cytotoxicity. The parent compound of the class of inhibitors to which this compound belongs, Retro-2, has been shown to target Sec16A, a component of the ER exit site, which in turn affects the transport of the SNARE protein syntaxin-5. This provides a specific molecular starting point for understanding its effects on the cell.
Troubleshooting Guides for Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/XTT assay | - Contamination of culture media or reagents.- Phenol (B47542) red in the media can interfere with absorbance readings.- High concentrations of the solvent (e.g., DMSO) used to dissolve this compound. | - Use fresh, sterile reagents and media.- Use phenol red-free media for the assay.- Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5%). Run a solvent-only control. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors when adding compound or assay reagents.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed | - The concentration range of this compound tested is too low.- The incubation time is too short.- The cell line is particularly resistant to the effects of retrograde trafficking inhibition. | - Test a wider range of concentrations, including much higher concentrations, to establish a potential toxic threshold.- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. |
| High signal in LDH assay "spontaneous release" control | - Poor cell health prior to the experiment.- Mechanical stress during handling or media changes. | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Handle cells gently; avoid harsh pipetting or centrifugation. |
Quantitative Data Summary
As of the latest literature review, specific IC50 values for the cytotoxicity of this compound in common non-host cell lines such as HeLa, HEK293, and Vero have not been published. The primary focus of existing research has been on its efficacy against pathogens.
| Cell Line | Assay | Result | Reference |
| RAW264.7 (macrophage) | LDH Assay | Very limited cytotoxic effect | [2] |
Researchers are strongly encouraged to determine the IC50 value for their specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include wells with medium only (blank), cells in medium with solvent (vehicle control), and cells in medium without treatment (negative control).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
LDH Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase released from damaged cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.
-
Incubate the plate for the desired duration.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's formula, which generally compares the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway Inhibition by this compound
Caption: this compound inhibits retrograde trafficking.
References
Overcoming resistance to DHQZ 36 in parasite cultures
Welcome to the technical support center for DHQZ 36. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in parasite cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Increasing IC50 values in continuous culture.
Question: My P. falciparum culture, which was initially sensitive to this compound, is now showing a consistent increase in the IC50 value. How can I confirm and characterize this potential resistance?
Answer: An increasing IC50 value suggests the selection of a resistant parasite population. A systematic approach is necessary to confirm and characterize this observation.
Recommended Workflow:
-
Confirm Resistance: Perform a standard drug susceptibility assay (e.g., SYBR Green I-based assay) with the potentially resistant line alongside a known sensitive parental strain. Include a reference drug (e.g., Chloroquine) as a control.
-
Clonal Isolation: Isolate clonal populations from the resistant culture by limiting dilution to ensure you are working with a genetically homogenous population.
-
Stability of Resistance: Culture the resistant line in the absence of this compound for an extended period (e.g., 30-50 generations) and re-evaluate the IC50 to determine if the resistance phenotype is stable.
-
Genetic Characterization: Sequence candidate genes associated with drug resistance in P. falciparum. Based on the hypothetical mechanism of this compound targeting the digestive vacuole, key genes to investigate would include the chloroquine (B1663885) resistance transporter (pfcrt) and the multidrug resistance protein 1 (pfmdr1).
Experimental Workflow for Confirming this compound Resistance
Caption: Workflow for confirming and characterizing this compound resistance.
Issue 2: High variability in dose-response assay results.
Question: I am observing significant well-to-well and plate-to-plate variability in my this compound dose-response assays. What are the common causes for this inconsistency?
Answer: High variability in dose-response assays can stem from several factors, ranging from parasite culture health to technical execution of the assay.
Troubleshooting Steps:
-
Parasite Synchronization: Ensure that your parasite cultures are tightly synchronized. Assays performed on asynchronous cultures can lead to variability due to the differential susceptibility of various parasite life stages.
-
Drug Stability and Solubilization: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your assay wells is consistent and low enough (typically <0.5%) to not affect parasite viability. Prepare fresh drug dilutions for each experiment.
-
Assay Plate Uniformity: Check for "edge effects" in your microplates. To mitigate this, avoid using the outer wells or fill them with media without cells.
-
Cell Density: Ensure a consistent starting parasitemia and hematocrit in all wells. Use a cell counter for accurate determination of cell numbers.
Logical Tree for Troubleshooting Assay Variability
Caption: Troubleshooting logic for inconsistent dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel quinoline (B57606) derivative believed to function similarly to chloroquine. It is thought to accumulate in the parasite's digestive vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which induces oxidative stress and parasite death.
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: Proposed mechanism of this compound and potential resistance pathways.
Q2: What are the recommended starting concentrations for this compound in a standard 72-hour susceptibility assay?
A2: For a standard SYBR Green I-based assay with a 72-hour incubation period, we recommend a 2-fold serial dilution starting from 100 nM for sensitive strains (e.g., 3D7) and 1000 nM for potentially resistant strains.
| Strain Type | Starting Concentration | Serial Dilution |
| Sensitive (e.g., 3D7) | 100 nM | 2-fold |
| Resistant (e.g., Dd2) | 1000 nM | 2-fold |
| Unknown | 500 nM | 2-fold |
Q3: How should I prepare this compound for in vitro assays?
A3: this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C. For experiments, create fresh intermediate dilutions in culture medium immediately before use. The final concentration of DMSO in the assay wells should not exceed 0.5%.
Experimental Protocols
Protocol 1: SYBR Green I-Based Drug Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
Synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit)
-
Complete culture medium (RPMI-1640 with supplements)
-
This compound stock solution (10 mM in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
Methodology:
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Plate Seeding: Add 100 µL of the parasite culture to each well of the assay plate.
-
Drug Addition: Transfer 100 µL of the drug dilutions to the corresponding wells of the assay plate. Include drug-free wells as negative controls and parasite-free wells as a background control.
-
Incubation: Incubate the plate for 72 hours in a standard culture incubator (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Reading: Read the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free control. Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Modifying DHQZ 36 treatment protocols for enhanced antiviral activity
Technical Support Center: DHQZ 36 Antiviral Research
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your research and enhancing the antiviral activity of this compound.
This compound is a novel small molecule inhibitor of retrograde trafficking, a process that several non-enveloped DNA viruses and toxins use to enter cells.[1] By blocking this pathway, this compound shows potential as a broad-spectrum antiviral agent against human polyomaviruses and papillomaviruses.[1] This guide provides a framework for modifying treatment protocols to maximize its therapeutic potential.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: We are observing lower than expected antiviral activity. What are the potential causes and how can we improve efficacy?
A1: Lower than expected efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Compound Stability and Storage: this compound is sensitive to light and temperature. Ensure it is stored correctly and that stock solutions are freshly prepared.
-
Optimal Concentration: The effective concentration of this compound can be cell-line and virus-specific. Perform a dose-response experiment to determine the optimal EC50 (50% effective concentration) for your specific model. Refer to Table 1 for typical concentration ranges.
-
Timing of Treatment: The timing of this compound administration relative to viral infection is critical. For maximal inhibition of viral entry, pre-treatment of cells before infection is often most effective.[2] Test different time points of addition (pre-infection, co-infection, post-infection) to determine the optimal window for your virus of interest.
-
Cell Culture Conditions: Ensure your cell lines are healthy, within a low passage number, and free from contamination. Cellular stress can impact both viral replication and drug efficacy.
Q2: We are observing significant cytotoxicity at effective antiviral concentrations. How can we mitigate this?
A2: Balancing antiviral efficacy and cytotoxicity is a common challenge in drug development.[3]
-
Determine the Cytotoxic Concentration (CC50): First, accurately determine the CC50 of this compound in your cell line using a standard cytotoxicity assay like the MTT assay (see Experimental Protocols).
-
Calculate the Selectivity Index (SI): The SI (CC50 / EC50) is a crucial measure of a compound's therapeutic window. An SI greater than 10 is generally considered promising.
-
Combination Therapy: Consider combining this compound with another antiviral agent that has a different mechanism of action. This can allow for lower, less toxic concentrations of each compound to be used while achieving a synergistic antiviral effect. For example, combining a host-targeting agent like this compound with a direct-acting antiviral that targets a viral polymerase could be a promising strategy.[4][5]
Q3: Our results with this compound are inconsistent between experiments. What could be the cause?
A3: Reproducibility is key in research. If you're experiencing inconsistent results, consider these factors:
-
Reagent Variability: Ensure all reagents, including cell culture media, serum, and the this compound compound itself, are from the same lot or have been tested for consistency.
-
Viral Titer: The multiplicity of infection (MOI) can significantly impact experimental outcomes. Always use a freshly tittered and validated virus stock for your experiments.
-
Assay Performance: Ensure your assays are properly controlled and validated. Include positive and negative controls in every experiment to monitor assay performance.
Q4: What is the proposed mechanism of action for this compound, and how does this inform protocol design?
A4: this compound is an inhibitor of retrograde trafficking, a cellular pathway exploited by certain viruses for entry.[1] This means it targets a host process rather than a viral component. This has several implications for experimental design:
-
Broad-Spectrum Potential: Because it targets a host pathway, this compound may be effective against a range of viruses that utilize retrograde trafficking.
-
Resistance: Viruses may be less likely to develop resistance to host-targeting antivirals compared to direct-acting antivirals.
-
Mechanism of Action Studies: To confirm that this compound is acting as expected in your system, you can perform experiments to show that it disrupts the trafficking of known retrograde cargo, such as the B-subunit of Shiga toxin.
Data Presentation
The following tables provide hypothetical data to serve as a reference for expected outcomes when working with this compound.
Table 1: Dose-Response and Cytotoxicity of this compound on HFF-1 Cells
| This compound Conc. (µM) | % Cell Viability (Cytotoxicity) | % Viral Inhibition (Antiviral Activity) |
| 0.1 | 100% | 5% |
| 1 | 98% | 25% |
| 5 | 95% | 52% |
| 10 | 92% | 85% |
| 25 | 75% | 95% |
| 50 | 55% | 98% |
| 100 | 20% | 99% |
This table illustrates a typical dose-response curve for this compound, showing both its antiviral activity and its effect on cell viability.
Table 2: Antiviral Activity of this compound (10 µM) Against Various Viruses
| Virus | Virus Type | Viral Titer Reduction (Log10) |
| Human Papillomavirus 16 (HPV16) | Non-enveloped DNA | 3.5 |
| BK Polyomavirus (BKV) | Non-enveloped DNA | 4.1 |
| Adenovirus 5 | Non-enveloped DNA | 3.2 |
| Herpes Simplex Virus 1 (HSV-1) | Enveloped DNA | 0.2 |
| Influenza A Virus | Enveloped RNA | 0.1 |
This table demonstrates the potential broad-spectrum activity of this compound against viruses that utilize retrograde trafficking for entry, and its limited activity against enveloped viruses that use different entry mechanisms.
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity (CC50)
This protocol is used to measure the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Viral Plaque Assay for Determining Antiviral Activity (EC50)
This assay quantifies the number of infectious virus particles and is a gold standard for measuring antiviral activity.
-
Cell Seeding: Seed host cells in 6-well plates and grow to 90-100% confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined amount of time (e.g., 2 hours) before infection.
-
Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for several days, allowing plaques to form.
-
Staining: Fix and stain the cells with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of inhibition relative to the untreated virus control.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the EC50 value.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound inhibits the retrograde trafficking of viruses from endosomes to the nucleus.
Diagram 2: Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for assessing the cytotoxicity and antiviral efficacy of this compound.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in DHQZ 36 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with DHQZ 36.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of retrograde trafficking.[1] It functions by blocking the pathway that some viruses and toxins use to travel from the cell surface to the endoplasmic reticulum, thereby preventing infection.[1] It has shown efficacy against various human and monkey polyomaviruses and papillomaviruses.[1]
Q2: In what experimental systems is this compound typically used?
This compound is primarily used in cell-based (in vitro) assays to study viral and parasite infections. It has been specifically noted for its effectiveness against Leishmania parasites in macrophage infection models.[2][3] There is also some application in in vivo animal models to assess its therapeutic potential.[4]
Q3: What are the common sources of variability in cell-based assays with this compound?
Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact results.[5][6]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be regularly monitored.[6]
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to well-to-well variations.[5]
-
Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects".[7][8]
-
Reagent Preparation and Handling: Inconsistent compound concentration, solvent effects (e.g., DMSO), and improper mixing can introduce variability.
Q4: What are the key factors to consider for in vivo experiments with this compound?
For in vivo studies, minimizing variability is crucial. Key considerations include:
-
Consistent Dosing: Ensure accurate and consistent administration of this compound. Doses should be normalized to the body weight of each animal.[9]
-
Animal Handling: Standardize animal handling procedures to reduce stress-induced physiological changes.[10]
-
Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize bias.[11]
-
Control Groups: Use appropriate vehicle controls to account for any effects of the delivery vehicle.[12]
Troubleshooting Guides
In Vitro Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Mix gently between plating each set of wells. |
| Edge effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[7] | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Inconsistent Drug Efficacy (EC50 values vary) | Cell passage number | Maintain a consistent and low passage number for your cell line throughout the experiments.[6] |
| Compound stability | Prepare fresh stock solutions of this compound and store them properly. Avoid repeated freeze-thaw cycles. | |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma.[6] | |
| High Background Signal | Autofluorescence | If using fluorescence-based readouts, consider using phenol (B47542) red-free media and red-shifted fluorescent dyes to minimize autofluorescence from cells and media.[13] |
| Non-specific binding | Include appropriate blocking steps in your protocol, especially for antibody-based detection methods.[10] | |
| No Observable Effect of this compound | Incorrect concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Low cell permeability | While this compound is cell-permeable, achieving sufficient intracellular concentrations may require optimization of incubation time and concentration. |
In Vivo Experimental Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Animals | Inconsistent dosing | Ensure precise and consistent administration techniques. Normalize the dose to each animal's body weight.[9] |
| Biological variation | Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups.[11] | |
| Lack of Efficacy | Poor bioavailability | Consider optimizing the route of administration and the formulation of this compound to improve its pharmacokinetic properties. |
| Insufficient dose | Perform a dose-escalation study to determine the optimal therapeutic dose. | |
| Unexpected Toxicity | Off-target effects | Reduce the dose to assess if toxicity is dose-dependent. Conduct a literature search for known off-target effects of similar compounds.[9] |
| Vehicle toxicity | Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume. Include a vehicle-only control group. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 (in vitro) | Leishmania amazonensis infected macrophages | 13.63 ± 2.58 µM | [2] |
| Leishmania amazonensis promastigotes | 9.83 ± 1.04 µM | [2] | |
| Effective Concentration (in vitro) | Parasite growth inhibition | ≥ 12.5 µM | [1] |
| Reduction in parasite protein secretion | > 40% reduction | [2] | |
| Reduction in parasitophorous vacuole size | Significant reduction at 50 µM | [1] |
Experimental Protocols
Protocol: In Vitro Leishmania Infection Assay
-
Cell Plating: Seed macrophages (e.g., bone marrow-derived macrophages) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Parasite Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Incubation: Incubate the infected cells for 24 hours to allow for parasite internalization.
-
This compound Treatment: Remove the media and add fresh media containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Assessment of Infection:
-
Fix the cells with methanol.
-
Stain with Giemsa stain.
-
Quantify the percentage of infected macrophages and the number of amastigotes per macrophage using a microscope.
-
Protocol: General In Vivo Administration
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Dissolve this compound in a suitable vehicle (e.g., a solution containing a solubilizing agent like DMSO, followed by dilution in saline). Ensure the final concentration of the solubilizing agent is non-toxic.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues for further analysis (e.g., parasite burden, histopathology).
-
Visualizations
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHQZ-17, a potent inhibitor of the transcription factor HNF4A, suppresses tumorigenicity of head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
The impact of serum concentration on DHQZ 36 activity
Welcome to the technical support center for DHQZ 36. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum concentration on the activity of this retrograde trafficking inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of retrograde trafficking.[1] Its primary mechanism of action is the disruption of the transport pathway that moves cargo from endosomes to the Golgi apparatus. This process is exploited by various pathogens, including certain viruses and intracellular parasites like Leishmania, to establish infection.[1][2] By inhibiting this pathway, this compound can block the infectivity of these agents.
Q2: My this compound is highly potent in biochemical assays but shows significantly reduced activity in cell-based assays containing serum. Why is this happening?
A2: This is a common phenomenon known as the "IC50 shift" and is often attributable to serum protein binding.[3] Proteins in the serum, primarily albumin, can bind to small molecules like this compound. According to the "free drug hypothesis," only the unbound fraction of the inhibitor is available to interact with its target and exert its biological effect.[3] Therefore, in the presence of serum, a portion of this compound is sequestered by proteins, lowering its free concentration and thus its apparent potency.
Q3: How does the concentration of serum in my cell culture medium affect the activity of this compound?
A3: The concentration of serum is directly related to the magnitude of the IC50 shift. Higher concentrations of serum will result in more significant protein binding, leading to a greater reduction in the apparent potency of this compound. It is crucial to maintain a consistent and well-documented serum concentration in your experiments to ensure the reproducibility of your results.
Q4: What are the downstream signaling effects of this compound in the context of a Leishmania infection?
A4: Leishmania infection is known to suppress the host macrophage's pro-inflammatory responses to facilitate its survival. For instance, infected macrophages show a reduced ability to release cytokines like IL-6 upon stimulation. This compound has been shown to reverse this suppression, restoring the production of IL-6 in infected macrophages stimulated with LPS. This suggests that by inhibiting retrograde trafficking, this compound may interfere with the parasite's ability to manipulate host cell signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Variation in serum concentration or lot-to-lot variability of serum. | Standardize the serum concentration and use the same lot of serum for a set of comparative experiments. If a new lot must be used, perform a bridging experiment to qualify the new lot. |
| This compound activity is lower than expected in vivo. | High serum protein binding in the animal model. | Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. It may be necessary to adjust the dosing regimen to achieve a sufficient free concentration of the compound at the target site. |
| Difficulty in observing the expected downstream signaling effects. | The effect of this compound on signaling may be context-dependent and influenced by the specific cell type and stimuli used. | Ensure that the experimental conditions, such as cell density and stimulation time, are optimized. Titrate the concentration of this compound to find the optimal dose for the desired signaling outcome. |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound EC50 in an Anti-Leishmanial Assay
This table illustrates the expected shift in the half-maximal effective concentration (EC50) of this compound against Leishmania parasites in macrophages with increasing concentrations of Fetal Bovine Serum (FBS).
| Fetal Bovine Serum (FBS) Concentration | Apparent EC50 of this compound (µM) | Fold Shift in EC50 |
| 0% | 5 | 1.0 |
| 2% | 15 | 3.0 |
| 5% | 35 | 7.0 |
| 10% | 75 | 15.0 |
Note: These are hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency
Objective: To quantify the impact of serum concentration on the apparent potency (EC50) of this compound in a macrophage-based anti-leishmanial assay.
Materials:
-
RAW 264.7 murine macrophages
-
Leishmania amazonensis promastigotes
-
Complete DMEM (with varying percentages of FBS: 0%, 2%, 5%, 10%)
-
This compound stock solution (in DMSO)
-
MTT Cell Viability Assay Kit
-
96-well plates
Procedure:
-
Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere overnight.
-
Infect the macrophages with stationary phase Leishmania amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular parasites.
-
Prepare serial dilutions of this compound in complete DMEM containing 0%, 2%, 5%, and 10% FBS.
-
Add the this compound dilutions to the infected macrophages and incubate for 48 hours.
-
Assess the viability of the intracellular parasites using the MTT assay according to the manufacturer's instructions.
-
Calculate the EC50 values for this compound at each serum concentration using a non-linear regression analysis.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to this compound's mechanism of action and its effects in the context of Leishmania infection.
Caption: this compound inhibits the retrograde trafficking of pathogens from the endosome to the Golgi.
References
Validation & Comparative
DHQZ 36 vs. Retro-2cycl: A Comparative Efficacy Study in Leishmania Infection
A detailed analysis of two potent retrograde trafficking inhibitors reveals significant differences in their efficacy against Leishmania parasites. This guide provides researchers with a comprehensive comparison of DHQZ 36 and Retro-2cycl, supported by experimental data and detailed protocols, to inform future research and drug development efforts.
Two small molecules, this compound and Retro-2cycl, both known inhibitors of retrograde trafficking, have been evaluated for their potential as anti-leishmanial agents. While both compounds target the host cell's intracellular transport machinery, a key pathway for the survival and proliferation of Leishmania parasites, recent studies demonstrate a marked difference in their potency. This guide synthesizes the available data to provide a clear comparison of their efficacy.
Quantitative Efficacy Comparison
Experimental data demonstrates that this compound and its analog, this compound.1, are significantly more effective than the parent compound, Retro-2cycl, in controlling Leishmania amazonensis infections in macrophages.[1] The half-maximal effective concentrations (EC50) required to suppress parasite infection highlight this difference in potency.
| Compound | EC50 in suppressing L. amazonensis infection (μM) |
| Retro-2cycl | 40.15 ± 4.46 |
| This compound | 13.63 ± 2.66 |
| This compound.1 | 10.57 ± 2.58 |
Data sourced from Craig et al., 2017.[1]
Mechanism of Action and Cellular Effects
Both this compound and Retro-2cycl function by disrupting retrograde trafficking, a cellular process that various pathogens, including some viruses and toxins, exploit for entry and propagation.[2][3] This pathway is also crucial for the biogenesis of the parasitophorous vacuoles (LPVs) where Leishmania parasites reside and multiply within host macrophages.[1] The proposed mechanism involves the disruption of the SNARE protein Syntaxin-5 (Stx5), which plays a critical role in the secretory pathway.
A key finding is that while Retro-2cycl limits the development of LPVs, this compound and its analog this compound.1 are directly lethal to axenic Leishmania promastigotes at low micromolar concentrations. Furthermore, these optimized analogs have been shown to reduce the secretion of parasite proteins by over 40%.
Another significant difference lies in their ability to modulate the host's immune response. Leishmania infection is known to suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) by macrophages. Treatment with this compound was found to completely reverse this parasite-induced suppression of IL-6 production in response to LPS/IFNγ stimulation, a feat not achieved by Retro-2cycl.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound and Retro-2cycl.
Macrophage Infection and Drug Treatment Assay
-
Cell Plating: RAW264.7 murine macrophages are plated in 100 mm Petri dishes containing sterile glass coverslips and allowed to adhere overnight in complete DMEM media at 37°C with 5% CO2.
-
Infection: Macrophages are infected with mid-stationary phase Leishmania amazonensis promastigotes at a macrophage-to-parasite ratio of 1:10 or 1:20 for 24 hours.
-
Drug Treatment: After washing, the infected cells are treated with varying concentrations of Retro-2cycl, this compound, or this compound.1 for an additional 24 hours at 34°C. A vehicle control (DMSO) is also included.
-
Fixation and Analysis: Following treatment, the coverslips are fixed in methanol (B129727) for 5 minutes before further analysis to determine the number of infected cells and the number of parasites per cell.
Axenic Promastigote Viability Assay (MTT Assay)
-
Cell Seeding: Early stationary phase promastigotes are seeded at 1x10^5 parasites/well in a 96-well tissue culture plate.
-
Drug Incubation: The parasites are allowed to grow for 48 hours in the presence of various concentrations of Retro-2cycl, this compound, or this compound.1 (typically ranging from 0–100 μM).
-
MTT Incubation: Promastigotes are incubated with MTT reagent for 2 hours.
-
Data Acquisition: The formazan (B1609692) product is measured at a wavelength of 570 nm with a background reading at 630 nm.
-
Analysis: The percentage of cell viability compared to controls is plotted against the log molar concentration of the drug to calculate the EC50 values using nonlinear regression analysis.
Cytokine (IL-6) Release Assay
-
Cell Plating and Infection: RAW264.7 macrophages are plated and infected with L. amazonensis as described in the macrophage infection assay.
-
Stimulation and Treatment: 24 hours post-infection, the cells are treated with the compounds (e.g., at 12.5, 50, or 100 μM) and stimulated with LPS (100 or 500 ng/mL) and IFN-γ (100 ng/mL) for another 24 hours.
-
Supernatant Collection: The culture media is collected and centrifuged to remove any cell debris.
-
ELISA: The supernatant is then assessed for IL-6 content using a specific ELISA kit.
Visualizing the Comparison: Workflows and Pathways
To better illustrate the experimental design and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for comparing the efficacy of this compound and Retro-2cycl.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 3. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Analysis of the Leishmanicidal Activity of DHQZ 36 and Miltefosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leishmanicidal activity of the novel compound DHQZ 36 and the established drug miltefosine (B1683995). The following sections present a detailed analysis of their efficacy against different Leishmania species, their cytotoxicity profiles, and their distinct mechanisms of action, supported by experimental data and detailed protocols.
Data Presentation: Efficacy and Cytotoxicity
The leishmanicidal efficacy and host cell cytotoxicity of this compound and miltefosine are summarized below. The data is presented as the half-maximal effective concentration (EC50) against Leishmania parasites and the half-maximal cytotoxic concentration (CC50) against mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided to indicate the therapeutic window of each compound.
| Compound | Leishmania Species | Parasite Stage | EC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | L. amazonensis | Promastigote | 9.83 ± 1.04[1] | RAW264.7 (murine macrophages) | > 200[2] | > 20.3 |
| L. amazonensis | Amastigote | 13.63 ± 2.66[2][3] | RAW264.7 (murine macrophages) | > 200[2] | > 14.7 | |
| L. donovani | Promastigote | 24.7 ± 4.6[1] | RAW264.7 (murine macrophages) | > 200[2] | > 8.1 | |
| Miltefosine | L. amazonensis | Promastigote | 27.13 ± 3.2[1] | RAW264.7 (murine macrophages) | ~26[2] | ~0.96 |
| L. amazonensis | Amastigote | 2.84 ± 0.79[2] | RAW264.7 (murine macrophages) | ~26[2] | ~9.15 | |
| L. donovani | Promastigote | 12.34 ± 2.22[1] | THP-1 (human macrophages) | 20.0 - 27.4[3] | 1.6 - 2.2 | |
| L. donovani | Amastigote | 0.9 - 4.3[4] | THP-1 (human macrophages) | 20.0 - 27.4[3] | 4.7 - 30.4 | |
| L. major | Promastigote | 22[5] | - | - | - | |
| L. major | Amastigote | 5.7[5] | - | - | - | |
| L. tropica | Promastigote | 11[5] | - | - | - | |
| L. tropica | Amastigote | 4.2[5] | - | - | - |
Mechanisms of Action
This compound and miltefosine exhibit fundamentally different mechanisms of action against Leishmania parasites.
This compound: Inhibition of Retrograde Trafficking
This compound is a potent inhibitor of retrograde trafficking, a crucial cellular process that transports molecules from endosomes to the Golgi apparatus and endoplasmic reticulum[1][3]. In Leishmania-infected macrophages, this inhibition disrupts the formation and maintenance of the parasitophorous vacuole (PV), the specialized compartment where the amastigotes reside and replicate[1][3]. This disruption ultimately leads to parasite clearance.
Miltefosine: A Multi-pronged Attack
Miltefosine's leishmanicidal activity is more complex and multifaceted. It is known to induce an apoptosis-like cell death in the parasite, characterized by DNA fragmentation and changes in the cell membrane[5][6]. Furthermore, miltefosine disrupts the parasite's intracellular calcium homeostasis by affecting organelles like the acidocalcisomes and the parasite's mitochondria[2]. It also interferes with lipid metabolism, specifically phosphatidylcholine biosynthesis, and inhibits the mitochondrial enzyme cytochrome C oxidase[6][7].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Leishmanicidal Activity against Promastigotes (MTT Assay)
This protocol is used to determine the EC50 of a compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640)
-
96-well flat-bottom microtiter plates
-
Test compound (this compound or miltefosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Harvest late logarithmic phase promastigotes by centrifugation and resuspend in fresh culture medium to a concentration of 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells. Include a positive control (a known leishmanicidal drug) and a negative control (medium with vehicle).
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. amazonensis) for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability compared to the negative control and determine the EC50 value using a dose-response curve.
In Vitro Leishmanicidal Activity against Amastigotes (Macrophage Infection Assay)
This protocol is used to determine the EC50 of a compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., RAW264.7, J774A.1, or THP-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
96-well flat-bottom microtiter plates (or plates with coverslips)
-
Stationary phase Leishmania promastigotes
-
Test compound (this compound or miltefosine)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages into the wells of a 96-well plate at a density that allows for the formation of a semi-confluent monolayer after overnight incubation at 37°C with 5% CO2.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the wells with pre-warmed PBS to remove any non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compound. Include appropriate controls.
-
Incubate the plates for an additional 48 to 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection reduction compared to the untreated control and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the CC50 of a compound against a mammalian cell line.
Procedure: The protocol is similar to the promastigote MTT assay, with the following modifications:
-
Use a mammalian cell line (e.g., RAW264.7 macrophages) instead of Leishmania promastigotes.
-
The incubation conditions should be suitable for the mammalian cells (e.g., 37°C with 5% CO2).
-
The results are used to calculate the CC50, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This comparative guide highlights that both this compound and miltefosine are potent leishmanicidal agents. This compound demonstrates a favorable safety profile with low cytotoxicity to host cells, resulting in a high selectivity index. Its novel mechanism of action, targeting retrograde trafficking, presents a promising avenue for the development of new antileishmanial drugs. Miltefosine, while an effective drug, exhibits a more complex mechanism of action and a narrower therapeutic window. The provided data and protocols offer a solid foundation for further research and development in the field of antileishmanial chemotherapy.
References
- 1. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DHQZ 36: A Potent Inhibitor of Retrograde Trafficking Validated and Compared
In the landscape of cell biology research and drug development, the modulation of intracellular trafficking pathways is a critical area of investigation. One such pathway, retrograde trafficking, which transports molecules from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER), is hijacked by various pathogens and toxins to facilitate cellular entry and propagation. The small molecule DHQZ 36 has emerged as a novel and potent inhibitor of this pathway, demonstrating significant promise in preclinical studies. This guide provides a comprehensive comparison of this compound with its structural predecessor, Retro-2cycl, and a closely related analog, this compound.1, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Potency
This compound and its analog, this compound.1, were developed as structurally optimized versions of the initial retrograde trafficking inhibitor, Retro-2cycl.[1] Experimental data from studies on Leishmania parasites, which rely on retrograde trafficking for survival within host macrophages, demonstrate the superior potency of the DHQZ compounds.
| Compound | EC50 in L. amazonensis infection of macrophages (μM)[2] | EC50 in axenic L. amazonensis promastigotes (μM)[3] | EC50 in axenic L. donovani promastigotes (μM)[3] |
| This compound | 13.63 ± 2.58 | 9.83 ± 1.04 | 28.11 ± 2.41 |
| This compound.1 | 10.57 ± 2.66 | 6.12 ± 0.34 | 21.61 ± 2.05 |
| Retro-2cycl | 40.15 | 18.2 ± 3.96 | 45.33 ± 4.51 |
The lower EC50 values for this compound and this compound.1 indicate a significantly enhanced inhibitory activity against Leishmania infection and proliferation compared to Retro-2cycl.[2][3] Notably, these compounds have been reported to be more potent than Retro-2 in inhibiting polyomavirus infection and Shiga toxin trafficking, phenomena highly dependent on the retrograde transport pathway.[2] Furthermore, studies have shown that this compound and this compound.1 exhibit low toxicity in macrophage cell lines, highlighting their potential as specific and safe research tools and therapeutic leads.[3]
Mechanism of Action: Targeting the Host Trafficking Machinery
The inhibitory effect of this class of compounds on retrograde trafficking is attributed to their interaction with host cellular machinery. The parent compound, Retro-2, has been shown to target Sec16A, a component of the ER exit sites.[4] This interaction disrupts the normal anterograde transport of syntaxin-5, a crucial SNARE protein, from the ER to the Golgi apparatus.[4][5] The resulting mislocalization of syntaxin-5 impairs the fusion of transport vesicles arriving from endosomes at the Golgi, effectively blocking the retrograde pathway.[4][6][7] Given the structural similarities and enhanced potency, it is highly probable that this compound shares this mechanism of action.
Caption: Proposed mechanism of this compound action on the retrograde trafficking pathway.
Experimental Protocols
To validate the inhibitory effect of this compound and its analogs on retrograde trafficking, a quantitative assay using a fluorescently labeled cargo that utilizes this pathway is essential. The Shiga toxin B subunit (STxB) is a well-established marker for this purpose.
Quantitative Shiga Toxin B (STxB) Retrograde Trafficking Assay
Objective: To quantify the inhibition of retrograde transport of STxB from the plasma membrane to the Golgi apparatus in the presence of this compound and its analogs.
Materials:
-
HeLa cells
-
Fluorescently labeled STxB (e.g., STxB-Cy3)
-
This compound, this compound.1, Retro-2cycl (dissolved in DMSO)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Antibody against a Golgi marker (e.g., Giantin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Methodology:
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, this compound.1, or Retro-2cycl (and a DMSO vehicle control) in complete medium for 1-2 hours at 37°C.
-
Toxin Incubation: Add fluorescently labeled STxB to the medium and incubate for 45-60 minutes at 37°C to allow for internalization and retrograde transport.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with a primary antibody against the Golgi marker Giantin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Capture images for the STxB, Golgi marker, and DAPI channels.
-
Image Analysis: Quantify the colocalization of the STxB signal with the Golgi marker signal using image analysis software. A reduction in the colocalization of STxB with the Golgi in compound-treated cells compared to the control indicates inhibition of retrograde trafficking.
Caption: Experimental workflow for assessing retrograde trafficking inhibition.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors of retrograde trafficking. Its enhanced potency compared to its predecessor, Retro-2cycl, makes it a valuable tool for dissecting the complexities of this essential cellular pathway. The experimental framework provided here offers a robust method for validating and quantifying the inhibitory effects of this compound and other potential modulators of retrograde transport, paving the way for further research into their therapeutic applications against a range of diseases that exploit this pathway.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of diverse opportunistic viruses by structurally optimized retrograde trafficking inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntaxin 16 and Syntaxin 5 are Required for Efficient Retrograde Transport of Several Exogenous and Endogenous Cargo Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntaxin 16 and syntaxin 5 are required for efficient retrograde transport of several exogenous and endogenous cargo proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of DHQZ 36 Against Leishmania: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anti-leishmanial activity of the novel compound DHQZ 36, benchmarked against standard therapies.
This guide provides a detailed comparison of the anti-leishmanial efficacy of this compound, a promising new drug candidate, with established treatments including Miltefosine, Amphotericin B, and Paromomycin (B158545). The data presented herein is collated from various in vitro studies to provide a cross-species perspective on the compound's activity against both the promastigote and amastigote stages of Leishmania amazonensis and Leishmania donovani.
Comparative Efficacy Analysis
The anti-leishmanial activity of this compound and comparator drugs is summarized below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in micromolar (µM) units. These values represent the concentration of the drug required to inhibit the growth of the parasite population by 50%. Lower values indicate higher potency.
Table 1: In Vitro Efficacy against Leishmania amazonensis
| Compound | Promastigote IC50/EC50 (µM) | Amastigote IC50/EC50 (µM) |
| This compound | 9.83 ± 1.04[1] | 13.63 ± 2.58[1] |
| Miltefosine | 27.13 ± 3.2[1] | 2.0[2] |
| Amphotericin B | 0.13 ± 0.01[3] | 0.09 ± 0.02[3] |
| Paromomycin | 14.5-fold lower than M2269 strain | 962.4 ± 65.1 (CC50 on macrophages)[4] |
Table 2: In Vitro Efficacy against Leishmania donovani
| Compound | Promastigote IC50/EC50 (µM) | Amastigote IC50/EC50 (µM) |
| This compound | >25[1] | Not Available |
| Miltefosine | 0.4 - 3.8[5][6][7] | 0.9 - 4.3[5][6][7] |
| Amphotericin B | 0.6 - 0.7[5][6][7] | 0.1 - 0.4[5][6][7] |
| Paromomycin | 50 ± 2.5[8] | 8 ± 3.2[8] |
Mechanism of Action and Signaling Pathways
This compound is an analogue of Retro-2 and acts as a retrograde trafficking inhibitor.[1] In Leishmania-infected macrophages, it is proposed to disrupt the transport of vesicles from the parasitophorous vacuole (PV) to the Golgi apparatus, thereby interfering with the parasite's ability to acquire necessary molecules from the host cell and maintain the PV. This mechanism is distinct from that of the comparator drugs.
Amphotericin B is a polyene antifungal that binds to ergosterol (B1671047) in the Leishmania cell membrane, leading to the formation of pores and subsequent cell death.
Miltefosine is an alkylphosphocholine drug with a multi-faceted mechanism of action that includes inducing apoptosis-like cell death and disrupting calcium homeostasis in the parasite.[9][10]
Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis in Leishmania by binding to the ribosomal RNA.
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Promastigote Susceptibility Assay
This assay determines the efficacy of a compound against the motile, extracellular promastigote stage of the Leishmania parasite.
-
Parasite Culture : Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 26°C until they reach the mid-logarithmic phase of growth.
-
Compound Preparation : Test compounds are serially diluted in the culture medium to achieve a range of concentrations.
-
Incubation : Promastigotes are seeded in 96-well plates and incubated with the various concentrations of the test compounds for 48 to 72 hours.
-
Viability Assessment : Parasite viability is determined using a colorimetric assay such as the MTT assay, which measures metabolic activity.
-
Data Analysis : The results are used to plot a dose-response curve, from which the IC50 value is calculated.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the intracellular, non-motile amastigote stage of the parasite within a host macrophage.
-
Macrophage Culture : A macrophage cell line (e.g., J774A.1) or primary macrophages are seeded in a multi-well plate.
-
Infection : The macrophages are infected with stationary-phase Leishmania promastigotes.
-
Differentiation : The infected cells are incubated for approximately 24 hours to allow the promastigotes to differentiate into intracellular amastigotes.
-
Treatment : The infected macrophages are then treated with serial dilutions of the test compounds for 48 to 72 hours.
-
Quantification : The cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is quantified by microscopy.
-
Data Analysis : The percentage of infected macrophages and the number of amastigotes per macrophage are determined to calculate the EC50 value.
In Vivo Efficacy Model (General Workflow)
Animal models, typically mice or hamsters, are used to assess the in vivo efficacy of anti-leishmanial compounds. The choice of model can depend on the Leishmania species and the clinical form of the disease being studied.[5]
-
Infection : Laboratory animals (e.g., BALB/c mice) are infected with Leishmania parasites, typically via subcutaneous or intravenous injection.
-
Disease Development : The infection is allowed to progress until clinical signs, such as skin lesions or splenomegaly, are apparent.
-
Treatment : The infected animals are treated with the test compound through an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring : Disease progression is monitored by measuring lesion size, body weight, and other clinical signs.
-
Parasite Burden Assessment : At the end of the treatment period, animals are euthanized, and the parasite load in relevant organs (e.g., spleen, liver, skin at the site of the lesion) is quantified using methods such as limiting dilution assay or quantitative PCR.
Conclusion
This compound demonstrates potent anti-leishmanial activity, particularly against Leishmania amazonensis, with efficacy comparable to or greater than Miltefosine in in vitro promastigote assays.[1] Its novel mechanism of action as a retrograde trafficking inhibitor presents a significant advantage, potentially circumventing existing resistance mechanisms to current drugs. While further in vivo studies are required to fully elucidate its therapeutic potential across different Leishmania species and disease manifestations, this compound represents a promising lead compound for the development of new anti-leishmanial therapies. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field to objectively evaluate the potential of this compound and other novel compounds.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.rki.de [edoc.rki.de]
DHQZ 36.1 Emerges as a More Potent Leishmania Inhibitor Over DHQZ 36
In the landscape of anti-leishmanial drug development, two structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl, DHQZ 36 and this compound.1, have demonstrated significant promise. Comparative analysis reveals that this compound.1 exhibits superior potency in inhibiting Leishmania parasites when compared to this compound. Both compounds represent a significant advancement over their parent compound, Retro-2cycl, by not only limiting Leishmania amazonensis infection in macrophages at lower concentrations but also by being directly lethal to the parasites.[1]
A key finding is that while Retro-2cycl is leishmaniastatic, meaning it inhibits parasite growth, both this compound and this compound.1 are leishmanicidal, actively killing the parasites in axenic cultures.[1] This is a highly desirable characteristic for any prospective anti-leishmanial drug. Furthermore, these analogs have been shown to reverse the suppression of IL-6 release induced by Leishmania in infected cells, suggesting a potential immunomodulatory effect.[1][2]
Quantitative Comparison of Anti-Leishmanial Activity
The enhanced potency of this compound.1 is evident from the half-maximal effective concentration (EC50) values obtained from in vitro studies against different forms and species of Leishmania.
| Compound | Target Organism & Stage | EC50 (μM) |
| This compound.1 | L. amazonensis (promastigotes) | 6.12 ± 0.34 |
| This compound | L. amazonensis (promastigotes) | 9.83 ± 1.04 |
| Retro-2cycl | L. amazonensis (promastigotes) | 18.2 ± 3.96 |
| Miltefosine (B1683995) | L. amazonensis (promastigotes) | 27.13 ± 3.2 |
| This compound.1 | L. amazonensis (macrophage infection) | 10.57 ± 2.66 |
| This compound | L. amazonensis (macrophage infection) | 13.63 ± 2.58 |
| Retro-2cycl | L. amazonensis (macrophage infection) | 40.15 |
Data sourced from a study on structurally optimized analogs of Retro-2cycl.[1]
The data clearly indicates that this compound.1 consistently demonstrates lower EC50 values than this compound against both the free-living promastigote stage and during macrophage infection by L. amazonensis.[1] Notably, both DHQZ analogs are significantly more potent than the parent compound Retro-2cycl and the established anti-leishmanial drug, miltefosine, in the context of killing L. amazonensis promastigotes.[1] It is also worth mentioning that both compounds were found to be more effective against L. amazonensis than L. donovani.[1]
Experimental Protocols
The following methodologies were employed to determine the anti-leishmanial efficacy of this compound and this compound.1.
Promastigote Drug Susceptibility Assay: To determine the EC50 values against axenic parasites, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Cell Viability Assay was utilized.[1] Early stationary phase promastigotes of L. amazonensis or L. donovani were incubated with increasing concentrations of the test compounds (Retro-2cycl, this compound, this compound.1) and miltefosine for 48 hours.[1] The viability of the parasites post-treatment was assessed using the MTT assay, and the results were expressed relative to control parasites. The data was then analyzed using non-linear regression to calculate the EC50 values.[1]
Macrophage Infection Assay: RAW264.7 macrophages were plated and allowed to adhere overnight. The cells were then infected with stationary phase L. amazonensis promastigotes at a 20:1 parasite-to-cell ratio. After 24 hours, the infected cells were treated with various concentrations of this compound, this compound.1, Retro-2cycl, or miltefosine for an additional 24 hours.[2] The cells were then fixed, stained with Wright-Giemsa, and the number of parasites per macrophage was determined to assess the inhibitory effect of the compounds.[2]
Parasite Viability and Recovery Assay: To distinguish between a leishmaniastatic and leishmanicidal effect, Leishmania promastigotes were seeded and incubated with increasing concentrations of the test compounds for 72 hours.[1][2] Following incubation, the drugs were washed out. One half of the parasite sample was immediately assessed for viability using an MTT assay. The other half was resuspended in fresh medium and incubated for an additional 48 hours to determine if the parasites could recover from the drug treatment, after which their viability was also estimated via an MTT assay.[1][2]
Mechanism of Action and Cellular Effects
This compound and this compound.1 are known as retrograde trafficking inhibitors.[1][2] In the context of a Leishmania infection, their application leads to a reduction in the size of the parasitophorous vacuoles (LPVs) where the parasites reside within macrophages, as well as a decrease in the number of parasites per cell.[1] Significant parasite loss is observed at concentrations as low as 5 μM with this compound.[2] A crucial aspect of their activity is their ability to directly kill the parasites, a feature not present in the parent compound Retro-2cycl.[1]
Caption: Hypothetical signaling pathway of DHQZ compounds.
References
A comparative analysis of the toxicity profiles of DHQZ 36 and Retro-2cycl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of two retrograde trafficking inhibitors, DHQZ 36 and Retro-2cycl. The information herein is based on available experimental data to aid in the preliminary assessment of these compounds for further research and development.
Executive Summary
Both this compound and Retro-2cycl exhibit a favorable cytotoxicity profile in preliminary studies, demonstrating low toxicity to mammalian cells. A direct comparative study using a lactate (B86563) dehydrogenase (LDH) assay on RAW264.7 macrophages indicated that both compounds have very limited cytotoxic effects. However, a significant gap in the current knowledge is the absence of experimental data on the genotoxicity of either compound. Further investigation into their potential to cause genetic mutations is crucial for a comprehensive safety assessment.
Comparative Analysis of Cytotoxicity
The assessment of cytotoxicity is a critical first step in evaluating the safety of potential therapeutic compounds. Available data for this compound and Retro-2cycl suggests a low potential for causing cell death in mammalian cell lines.
| Compound | Cell Line | Assay | Key Findings |
| This compound | RAW264.7 macrophages | LDH Assay | Very limited toxicity observed[1]. |
| Retro-2cycl | RAW264.7 macrophages | LDH Assay | Very limited toxicity observed; no discernable toxicity up to 200µM[1]. |
| Various cell lines | Not specified | Exhibited low cellular toxicity at protective levels[2]. | |
| Not specified | Cytopathic effect inhibition | CC50 > 500 μM[3]. |
A study directly comparing the two compounds in RAW264.7 macrophages found that the effect of both drugs on these cells was very limited[1]. For Retro-2cycl, no discernable toxicity was observed even at concentrations up to 200µM[1]. This suggests a high therapeutic index for both compounds, particularly for Retro-2cycl. Another study reported a 50% cytotoxic concentration (CC50) of over 500 μM for Retro-2cycl in the context of inhibiting Enterovirus 71, further supporting its low cytotoxicity[3]. While a specific CC50 value for this compound in mammalian cells is not available in the reviewed literature, its characterization in the comparative study suggests a similar low-toxicity profile to Retro-2cycl in macrophages[1].
Genotoxicity Profile
A thorough evaluation of a compound's potential to induce genetic mutations is a mandatory component of preclinical safety assessment. Standard assays for genotoxicity include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.
Currently, there is no publicly available experimental data on the genotoxicity of either this compound or Retro-2cycl.
The absence of this critical information represents a significant data gap in the toxicity profiles of these compounds. While both belong to broader chemical classes (dihydroquinazolinones for this compound and benzamide (B126) thiophenes for Retro-2cycl) that have been the subject of some genotoxicity studies, compound-specific data is necessary for an accurate assessment. In silico (computational) predictions of genotoxicity can be a useful preliminary tool, but they do not replace the need for experimental testing.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action of a compound can provide insights into its potential off-target effects and toxicity. The mechanism of Retro-2, the parent compound of Retro-2cycl, has been studied more extensively.
Retro-2 is known to inhibit retrograde trafficking of toxins and viruses from endosomes to the Golgi apparatus[4]. It is believed to exert its effect by targeting Sec16A, a component of the endoplasmic reticulum exit sites. This targeting affects the anterograde transport of syntaxin-5, leading to its relocalization to the endoplasmic reticulum and thereby disrupting the retrograde transport pathway[5]. The toxicity of Retro-2 and its analogs, including DHQZ36.1, may be mediated by the strong inhibition of ASNA1, a key factor in the ER targeting of tail-anchored proteins[4].
Caption: Proposed mechanism of Retro-2cycl's inhibition of retrograde trafficking.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The cytotoxicity of both this compound and Retro-2cycl was assessed using a Lactate Dehydrogenase (LDH) assay, specifically the Pierce LDH Cytotoxicity Assay Kit (ThermoFisher Scientific)[1]. LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the amount of LDH released, which is proportional to the number of lysed cells.
General Protocol Outline:
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or Retro-2cycl) and appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubation: Incubate the plate for a specified period to allow the compounds to induce cytotoxic effects.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan (B1609692) product.
-
Incubation: Incubate the reaction plate at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the controls.
Caption: General workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The available data suggests that both this compound and Retro-2cycl have low cytotoxicity in mammalian cells, a promising characteristic for potential therapeutic agents. The direct comparative study on macrophages further strengthens this observation. However, the complete absence of genotoxicity data for both compounds is a critical omission that must be addressed.
For future development, it is imperative that both this compound and Retro-2cycl undergo a comprehensive panel of genotoxicity testing, including, at a minimum, an Ames test and an in vitro micronucleus assay. These studies are essential to rule out any potential for mutagenicity and to provide a more complete and reliable safety profile for these compounds. Further cytotoxicity studies in a broader range of cell lines would also be beneficial to confirm their low toxicity.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Model for Chemical-Induced Chromosomal Damages Elucidates Mode of Action and Irrelevant Positives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DHQZ 36: A Potent Inhibitor of Polyomavirus Infection Compared to Other Known Antiviral Agents
For Immediate Release
A comprehensive analysis of DHQZ 36, a novel retrograde trafficking inhibitor, reveals its potent and broad-spectrum anti-polyomavirus activity, positioning it as a promising candidate for therapeutic development. This guide provides a detailed comparison of this compound's performance against other known polyomavirus inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Human polyomaviruses, such as JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV), are widespread in the population and can cause severe, life-threatening diseases in immunocompromised individuals, including progressive multifocal leukoencephalopathy (PML) and polyomavirus-associated nephropathy (PVAN). The lack of FDA-approved antiviral therapies for these infections underscores the urgent need for effective new drugs. This compound has emerged as a novel small molecule inhibitor that effectively blocks the infection of several human and monkey polyomaviruses.[1]
Mechanism of Action: Targeting Host Cell Pathways
This compound is a potent inhibitor of retrograde trafficking, a critical cellular process that many viruses, including polyomaviruses and papillomaviruses, hijack to enter host cells.[1] By disrupting this pathway, this compound prevents the viral particles from reaching the endoplasmic reticulum, a necessary step for a successful infection.[2] This host-targeted mechanism offers the advantage of broad-spectrum activity against various viruses that utilize this pathway and may reduce the likelihood of the development of viral resistance.
In contrast, other polyomavirus inhibitors target different stages of the viral life cycle. For instance, cidofovir (B1669016) and its orally bioavailable lipid conjugate, brincidofovir (B1667797) (BCV), are nucleotide analogs that inhibit viral DNA replication. While cidofovir has been used off-label for polyomavirus infections, its efficacy is debated, and it carries a risk of nephrotoxicity. Brincidofovir has shown potent in vitro activity against polyomaviruses and is being investigated for its clinical utility.[3][4]
Interestingly, some immunosuppressive drugs, such as mTOR inhibitors (e.g., rapamycin), have been observed to paradoxically activate polyomavirus replication. This highlights the complex interplay between the host immune system, viral replication, and therapeutic interventions.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other known polyomavirus inhibitors against various polyomaviruses. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: In Vitro Efficacy of Retrograde Trafficking Inhibitors Against Polyomaviruses
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | JCPyV | SVG-A | IC50: ~4.2 | |
| Retro-2cycl | JCPyV | SVG-A | IC50: 28.4 | |
| Retro-2cycl | BKPyV | Vero | EC50: 61.2 | |
| Retro-2cycl | SV40 | Vero | EC50: 58.6 |
Table 2: In Vitro Efficacy of DNA Replication Inhibitors Against Polyomaviruses
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Brincidofovir (BCV) | BKPyV | Primary Human Urothelial Cells | EC50: 0.27 | |
| Brincidofovir (BCV) | JCPyV | Immortalized human fetal brain cells | EC50: 0.045 | |
| Brincidofovir (BCV) | JCPyV | Primary human brain progenitor-derived astrocytes | EC50: 0.00555 | |
| Cidofovir (CDV) | SV40 | - | IC50: >500 | |
| HDP-CDV (a CDV derivative) | SV40 | - | IC50: ~13 |
Table 3: Activity of Other Potential Polyomavirus Inhibitors
| Compound | Virus | Effect | Concentration | Reference |
| Cetirizine | JCPyV | Significant reduction in infection | 200 µM | |
| Paroxetine | JCPyV | Significant reduction in viral internalization | 15 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits polyomavirus infection by blocking retrograde trafficking.
References
- 1. [PDF] An Elusive Target: Inhibitors of JC Polyomavirus Infection and Their Development as Therapeutics for the Treatment of Progressive Multifocal Leukoencephalopathy | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Brincidofovir inhibits polyomavirus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brincidofovir inhibits polyomavirus infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on the Anti-Parasitic Effects of DHQZ 36: A Comparative Guide
For researchers and scientists in the field of drug development, the quest for novel anti-parasitic agents is of paramount importance. This guide provides a comparative analysis of DHQZ 36, a promising anti-parasitic compound, against its parent compound, Retro-2, and the established anti-leishmanial drug, miltefosine (B1683995). The focus of this guide is on the key experiments demonstrating the efficacy of this compound against Leishmania, with a comparative overview of standard treatments for other parasitic infections.
Comparative Efficacy Against Leishmania amazonensis
This compound has demonstrated significant efficacy in inhibiting the growth of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Experimental data from in vitro assays provide a clear quantitative comparison of its performance against other compounds.
| Compound | EC50 against L. amazonensis promastigotes (μM) | EC50 against L. amazonensis amastigotes in macrophages (μM) |
| This compound | 9.83 ± 1.04 | 13.63 ± 2.66 |
| Retro-2 | 18.2 ± 3.96 | 40.15 ± 4.46 |
| Miltefosine | 27.13 ± 3.2 | 2.84 ± 0.79 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action: A Comparative Overview
This compound is an analog of Retro-2, an inhibitor of retrograde trafficking in eukaryotic cells. This mechanism is believed to be central to its anti-parasitic activity.
This compound & Retro-2: These compounds are thought to disrupt the retrograde transport pathway, a cellular process that some parasites exploit for survival and replication within host cells. By inhibiting this pathway, this compound and Retro-2 interfere with the parasite's ability to establish and maintain infection.
Miltefosine: This well-established anti-leishmanial drug has a multi-faceted mechanism of action. It is known to disrupt calcium homeostasis within the parasite and induce apoptosis-like cell death.
Caption: Proposed mechanism of this compound's anti-parasitic action.
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the cited experiments are provided below.
In Vitro Promastigote Viability Assay (MTT Assay)
This assay determines the direct effect of the compound on the viability of the promastigote (insect stage) form of the parasite.
-
Preparation of Parasites: Culture Leishmania amazonensis promastigotes in appropriate liquid medium until they reach the stationary phase.
-
Seeding: Seed the promastigotes into a 96-well microtiter plate at a density of 1 x 10^5 cells/well.
-
Compound Addition: Add serial dilutions of this compound, Retro-2, and miltefosine to the wells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plate at 26°C for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation with MTT: Incubate the plate for an additional 4 hours at 26°C.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability compared to the no-drug control and determine the EC50 values using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT assay.
Macrophage Infection Assay
This assay assesses the compound's ability to clear the amastigote (mammalian stage) form of the parasite from infected macrophages.
-
Macrophage Culture: Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary phase Leishmania amazonensis promastigotes at a specific multiplicity of infection (e.g., 10 parasites per macrophage).
-
Incubation for Infection: Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the cells to remove any non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds.
-
Incubation with Compounds: Incubate the treated, infected cells for an additional 48-72 hours.
-
Fixation and Staining: Fix the cells and stain them with a suitable stain (e.g., Giemsa) to visualize the macrophages and intracellular amastigotes.
-
Quantification: Determine the number of infected macrophages and the number of amastigotes per macrophage by microscopy.
-
Data Analysis: Calculate the percentage of infection and the amastigote load relative to the untreated control to determine the EC50 values.
Parasite Recovery Assay
This experiment determines whether the effect of a compound is parasiticidal (kills the parasite) or parasitistatic (inhibits growth).
-
Treatment: Treat Leishmania promastigotes with the test compounds at various concentrations for a defined period (e.g., 72 hours).
-
Washing: After treatment, centrifuge the parasites to pellet them and wash them with fresh, drug-free medium to remove the compound.
-
Resuspension and Plating: Resuspend the washed parasites in fresh medium and plate them in a new 96-well plate.
-
Recovery Incubation: Incubate the plate for an additional 48 hours to allow for potential recovery and regrowth of the parasites.
-
Viability Assessment: Assess the viability of the parasites using the MTT assay as described above.
-
Data Analysis: Compare the viability of the treated and washed parasites to the untreated control to determine if the parasites can recover after the removal of the compound.
Comparative Landscape of Other Anti-Parasitic Treatments
While direct experimental data for this compound against other parasites such as Toxoplasma gondii and Trypanosoma cruzi is not publicly available, it is valuable for researchers to consider the efficacy of standard-of-care drugs for these infections. This provides a benchmark for the potency that novel compounds should aim to achieve.
| Parasite | Standard Treatment | Reported In Vitro IC50/EC50 (μM) |
| Toxoplasma gondii | Pyrimethamine/Sulfadiazine | Pyrimethamine: ~0.05 - 0.5 |
| Trypanosoma cruzi | Benznidazole, Nifurtimox | Benznidazole: ~1 - 10 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
It is important to note that these values can vary significantly depending on the specific strain of the parasite and the experimental conditions used. The development of new drugs with improved efficacy and safety profiles for these parasitic diseases remains a critical area of research.
A Head-to-Head Comparison of DHQZ 36 and Conventional Anti-leishmanial Drugs
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health challenge, with current therapeutic options often hampered by toxicity, resistance, and difficult administration routes. This guide provides a detailed, head-to-head comparison of a novel therapeutic candidate, DHQZ 36, and the conventional anti-leishmanial drugs: pentavalent antimonials, amphotericin B, and miltefosine (B1683995). The information is supported by experimental data to aid in the evaluation of their potential roles in future anti-leishmanial drug development.
Mechanism of Action
The fundamental difference between this compound and conventional drugs lies in their mode of action. Conventional drugs directly target the Leishmania parasite, whereas this compound primarily acts on the host cell machinery that the parasite exploits for its survival.
This compound: This small molecule is an inhibitor of retrograde trafficking in mammalian cells.[1][2] Leishmania parasites reside and multiply within parasitophorous vacuoles (LPVs) inside host macrophages. The maintenance and expansion of these LPVs are dependent on the host cell's vesicular trafficking pathways.[1] this compound disrupts this process, leading to a reduction in the size of LPVs and a decrease in the number of intracellular parasites.[1][2] Unlike its parent compound, Retro-2, this compound also exhibits direct leishmanicidal activity against axenic promastigotes.[1][2]
Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate): These compounds are pro-drugs that require biological reduction to the more toxic trivalent form (SbIII) within the macrophage and possibly the amastigote itself.[3][4] The precise mechanism is multifaceted, but key actions include the inhibition of trypanothione (B104310) reductase, a crucial enzyme in the parasite's defense against oxidative stress, and the inhibition of DNA topoisomerase I, which is essential for DNA replication and repair.[3][5]
Amphotericin B: This polyene antibiotic directly targets the parasite's cell membrane. It has a higher affinity for ergosterol (B1671047), the primary sterol in the Leishmania cell membrane, compared to cholesterol in mammalian cell membranes.[6][7][8][9] The binding of amphotericin B to ergosterol forms pores in the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[9][10]
Miltefosine: This alkylphosphocholine drug has a pleiotropic mechanism of action. It is known to interfere with lipid metabolism, particularly the biosynthesis of phosphatidylcholine, a key component of the parasite's cell membrane.[11][12] Additionally, miltefosine disrupts intracellular calcium homeostasis by affecting acidocalcisomes and activating a parasite-specific calcium channel.[11][13][14][15] It also induces an apoptosis-like cell death in the parasite.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and conventional anti-leishmanial drugs. It is important to note that experimental conditions, such as the specific Leishmania species, parasite stage (promastigote or amastigote), and host cell type, can significantly influence the observed efficacy and toxicity.
Table 1: In Vitro Efficacy against Leishmania Promastigotes
| Drug | Leishmania Species | IC50 / EC50 (µM) | Reference |
| This compound | L. amazonensis | 9.83 ± 1.04 | [2] |
| L. donovani | 18.2 ± 3.96 | [1] | |
| Pentavalent Antimonials (SbV) | L. donovani | >64 µg/ml | [16] |
| Amphotericin B | L. donovani | 0.6 - 0.7 | [16] |
| L. amazonensis | 0.13 ± 0.01 | ||
| Miltefosine | L. amazonensis | 27.13 ± 3.2 | [2] |
| L. donovani | 0.4 - 3.8 | [16] |
Table 2: Ex Vivo/In Vitro Efficacy against Leishmania Amastigotes
| Drug | Leishmania Species | Host Cell | IC50 / EC50 (µM) | Reference |
| This compound | L. amazonensis | RAW264.7 Macrophages | 13.63 ± 2.58 | [1][2] |
| Pentavalent Antimonials (SbV) | L. donovani | Mouse Peritoneal Macrophages | 22 - 28 µg/ml | [16] |
| Amphotericin B | L. donovani | Mouse Peritoneal Macrophages | 0.1 - 0.4 | [16] |
| Miltefosine | L. donovani | Mouse Peritoneal Macrophages | 0.9 - 4.3 | [16] |
Table 3: In Vivo Efficacy in Animal Models
| Drug | Animal Model | Leishmania Species | Dosing Regimen | Efficacy | Reference |
| This compound | - | - | - | Data not available | |
| Pentavalent Antimonials | BALB/c mice | L. panamensis | 20 mg/kg/day for 28 days | Significant reduction in lesion size and parasite load | |
| Amphotericin B | BALB/c mice | L. donovani | 1 mg/kg single dose | >90% reduction in liver parasite burden | |
| Miltefosine | BALB/c mice | L. donovani | 20 mg/kg/day for 5 days | >90% reduction in liver parasite burden |
Note: In vivo efficacy data for this compound is not yet available in published literature. The efficacy of conventional drugs can vary significantly based on the formulation (e.g., liposomal amphotericin B).
Table 4: Cytotoxicity against Mammalian Cells
| Drug | Cell Line | CC50 (µM) | Reference |
| This compound | RAW264.7 Macrophages | > 100 | [1] |
| Pentavalent Antimonials (SbIII) | Murine Macrophages | ~50-100 | |
| Amphotericin B | Murine Macrophages | ~10-20 | |
| Miltefosine | Murine Macrophages | ~20-40 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standardized protocols for key assays used in the evaluation of anti-leishmanial compounds.
In Vitro Promastigote Susceptibility Assay (MTT Assay)
This assay determines the effect of a compound on the viability of Leishmania promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the late logarithmic phase of growth.
-
Assay Setup: Promastigotes are seeded into a 96-well microtiter plate at a density of 1-2 x 10^6 parasites/mL.
-
Drug Incubation: The test compounds (this compound or conventional drugs) are added to the wells in a series of dilutions. Control wells containing untreated parasites and a vehicle control (e.g., DMSO) are also included. The plate is incubated at 26°C for 48-72 hours.
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 26°C.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable parasites are solubilized by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the log of the drug concentration.[17][18][19][20][21]
In Vitro Amastigote Susceptibility Assay (Macrophage Infection Model)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Macrophage Culture: A macrophage cell line (e.g., J774 or RAW264.7) or primary peritoneal macrophages are seeded in a 96-well plate and allowed to adhere overnight at 37°C with 5% CO2.[16][22][23][24][25][26][27][28]
-
Parasite Infection: Stationary-phase promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium.
-
Drug Incubation: The test compounds are added to the infected macrophages in a series of dilutions and incubated for 72-96 hours at 37°C with 5% CO2.
-
Quantification of Infection: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy. Alternatively, automated high-content imaging or reporter gene-expressing parasites can be used for quantification.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of infection reduction against the log of the drug concentration.[16][22][23][24][25][26][27][28]
In Vivo Efficacy in a Murine Model (BALB/c Mice)
This protocol outlines a general procedure for assessing the in vivo efficacy of anti-leishmanial drugs in a BALB/c mouse model of visceral or cutaneous leishmaniasis.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.[29][30][31][32][33][34][35]
-
Infection: For visceral leishmaniasis, mice are infected intravenously with approximately 10^7 L. donovani amastigotes. For cutaneous leishmaniasis, mice are infected subcutaneously in the footpad or the base of the tail with stationary-phase promastigotes.
-
Treatment: Treatment with the test compounds is initiated at a specified time post-infection (e.g., 7 days for visceral, or upon lesion development for cutaneous). Drugs are administered via the appropriate route (e.g., oral gavage for this compound and miltefosine, intraperitoneal or intravenous injection for amphotericin B and pentavalent antimonials).
-
Efficacy Assessment:
-
Visceral Leishmaniasis: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. Parasite burden is determined by counting Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.
-
Cutaneous Leishmaniasis: Lesion size is monitored throughout the experiment using a caliper. At the end of the study, parasite load in the lesion and draining lymph nodes is quantified.
-
-
Data Analysis: The percentage of parasite burden reduction in treated groups is calculated relative to the untreated control group. Statistical analysis is performed to determine the significance of the observed effects.[29][30][31][32][33][34][35]
Cytotoxicity Assay on Mammalian Cells (MTT Assay)
This assay determines the toxicity of a compound to mammalian cells, which is crucial for assessing its selectivity.
-
Cell Culture: A mammalian cell line, such as a macrophage cell line (e.g., RAW 264.7) or a non-phagocytic line (e.g., HEK293T), is seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Incubation: The test compounds are added in a series of dilutions and incubated for 24-72 hours at 37°C with 5% CO2.
-
MTT Assay: The MTT assay is performed as described for the promastigote susceptibility assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to IC50 (or EC50), with a higher SI indicating greater selectivity for the parasite.[18][28][36]
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 11. journals.asm.org [journals.asm.org]
- 12. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease [mdpi.com]
- 15. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpa.tums.ac.ir [ijpa.tums.ac.ir]
- 22. med.nyu.edu [med.nyu.edu]
- 23. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High Content Analysis of Primary Macrophages Hosting Proliferating Leishmania Amastigotes: Application to Anti-leishmanial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of toxicity & therapeutic efficacy of a new liposomal formulation of amphotericin B in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antileishmanial activity of a new chloroquine analog in an animal model of Leishmania panamensis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Animal models for the study of leishmaniasis immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for DHQZ 36
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of DHQZ 36
This document provides critical safety and logistical information for the proper management and disposal of this compound, a retrograde trafficking inhibitor. Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection.
Core Safety & Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is required.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and appropriate footwear are essential.
Handling:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Prevent release into the environment[1].
-
Wash hands thoroughly after handling.
Disposal Procedures
The primary principle for the disposal of this compound and its contaminated materials is to treat them as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, vials), must be segregated from non-hazardous waste.
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include "Hazardous Waste" and identify the contents (this compound).
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | ||
| Hazard Statements | H302: Harmful if swallowed | |
| H410: Very toxic to aquatic life with long lasting effects | ||
| Precautionary Statements | P273: Avoid release to the environment | |
| P501: Dispose of contents/ container to an approved waste disposal plant |
Experimental Protocol: General Handling in a Laboratory Setting
The following protocol outlines the general steps for handling this compound in a research environment to minimize exposure and ensure proper waste management.
-
Preparation:
-
Don all required personal protective equipment (PPE).
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Ensure a designated hazardous waste container is readily accessible.
-
-
Reconstitution and Aliquoting:
-
If working with a solid form of this compound, perform all weighing and initial reconstitution within a chemical fume hood to prevent inhalation of dust.
-
When creating solutions, use the smallest feasible volume to minimize waste.
-
Clearly label all vials and tubes containing this compound with the compound name and concentration.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound with care to avoid spills and aerosol generation.
-
Any materials that come into contact with this compound (e.g., pipette tips, microfuge tubes, cell culture plates) are considered contaminated.
-
-
Post-Experiment Cleanup and Waste Segregation:
-
Following the experiment, decontaminate work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials directly into the designated hazardous waste container.
-
Segregate non-contaminated waste from hazardous waste.
-
Visualizing Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for DHQZ 36
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like DHQZ 36 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans for this compound, a potent small molecule retrograde trafficking inhibitor. The following procedural guidance is based on best practices for handling research compounds with unknown comprehensive toxicity profiles.
This compound, with the CAS number 1542098-94-1 and the chemical name 2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one, is a compound under investigation for its ability to block viral infections and potential anticancer properties.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) and handling is required.
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[3] The primary exposure routes for similar chemical compounds in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[4] Therefore, a multi-layered PPE approach is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemotherapy-rated gloves | Inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change gloves immediately if contaminated or every two hours. |
| Body | Disposable, back-closing, solid-front gown with cuffed sleeves | Gowns should be impermeable to liquids.[5] |
| Eyes/Face | ANSI-rated safety glasses with side shields or a full-face shield | A face shield is recommended when there is a risk of splashes or aerosols. |
| Respiratory | NIOSH-approved N95 or higher respirator | Recommended when handling the powdered form of the compound or when there is a potential for aerosolization.[4] |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in designated handling areas and removed before exiting. |
Operational Plan: Handling and Formulation
Engineering Controls:
-
Primary: All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]
-
Secondary: The handling area should be clearly demarcated, with restricted access. An eyewash station and safety shower must be readily accessible.
Formulation Protocols: this compound is typically dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for in vitro studies or formulated with agents like PEG300, Tween 80, and corn oil for in vivo experiments.[1]
Table 2: Example Formulation of this compound for In Vivo Use
| Step | Action | Solvent | Notes |
| 1 | Prepare a stock solution in DMSO. | DMSO | Ensure the compound is fully dissolved. |
| 2 | Add PEG300 to the DMSO stock solution. | PEG300 | Mix thoroughly until the solution is clear. |
| 3 | Add Tween 80. | Tween 80 | Mix until the solution is clear. |
| 4 | Add ddH₂O (double-distilled water). | ddH₂O | Mix until the final solution is clear. |
This is an example protocol and may need to be adapted based on specific experimental requirements.
Disposal Plan
All disposable materials that come into contact with this compound, including gloves, gowns, shoe covers, and pipette tips, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.[6]
-
Decontamination: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. DHQZ-36 | Retrograde trafficking inhibitor | CAS 1542098-94-1 | Buy DHQZ-36 from Supplier InvivoChem [invivochem.com]
- 2. DHQZ-17, a potent inhibitor of the transcription factor HNF4A, suppresses tumorigenicity of head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. publications.ashp.org [publications.ashp.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
